molecular formula C11H13NO2 B2754515 Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 477532-02-8

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2754515
CAS No.: 477532-02-8
M. Wt: 191.23
InChI Key: QHRBNLHIYYHJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS: 477532-02-8) is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This ester belongs to the 1,2,3,4-tetrahydroquinoline chemical class, a privileged scaffold in drug discovery and medicinal chemistry due to its presence in a wide array of biologically active molecules . The tetrahydroquinoline core is a significant structural motif found in numerous natural products and synthetic pharmaceuticals exhibiting diverse pharmacological activities. These include antimicrobial, antifungal, antitumor, anti-malarial, anti-inflammatory, and neuroprotective properties . As a synthetic intermediate, the carboxylate ester functional group at the 8-position of this molecule offers a versatile handle for further chemical modifications, making it a valuable building block for constructing more complex chemical entities for research and development . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Safety Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The compound has been associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2,4,6,12H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBNLHIYYHJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for HCV inhibitors, GPCR ligands, and novel kinase inhibitors. Its structural core combines a secondary amine capable of diverse functionalization with an ortho-positioned ester, providing a handle for further cyclization or amidation.

This guide details the synthesis of this target via the chemoselective reduction of methyl quinoline-8-carboxylate. Unlike simple quinolines, the 8-ester substituent introduces specific steric and electronic challenges that require precise protocol management to prevent over-reduction (to the decahydro- analogue) or side-reactions (ester hydrolysis/reduction).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is most efficiently approached via the selective saturation of the pyridine ring of the parent quinoline. The 8-position ester is electron-withdrawing, which deactivates the nitrogen lone pair but activates the pyridine ring toward nucleophilic hydride attack.

Strategic Pathways
  • Route A (Catalytic Hydrogenation): High atom economy, suitable for scale-up. Requires careful catalyst selection to avoid reducing the benzene ring.

  • Route B (Hydride Reduction): Uses Sodium Cyanoborohydride (

    
    ) in acidic media. High chemoselectivity for the pyridine ring; leaves the ester intact.
    
  • Route C (Esterification): Esterification of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (if the acid is the available starting material).

Retrosynthesis Target Target: Methyl 1,2,3,4-tetrahydroquinoline- 8-carboxylate SM_Ester Starting Material A: Methyl quinoline-8-carboxylate Target->SM_Ester Chemoselective Reduction SM_Acid Starting Material B: 1,2,3,4-Tetrahydroquinoline- 8-carboxylic acid Target->SM_Acid Esterification (MeOH/H+)

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Part 2: Route A - Catalytic Hydrogenation (Scalable)

Context: Catalytic hydrogenation is the preferred industrial route due to ease of workup. However, the 8-ester group creates steric bulk near the nitrogen, potentially hindering adsorption onto the catalyst surface.

Protocol Design
  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) is preferred over Pd/C for hindered quinolines, though Pd/C (10%) is viable at higher pressures.
    
  • Solvent: Methanol (Must match the ester group to prevent transesterification).

  • Pressure: 40–60 psi (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel (Parr shaker bottle), dissolve Methyl quinoline-8-carboxylate (10.0 mmol) in Methanol (30 mL).

  • Catalyst Addition: Carefully add

    
      (5 mol% relative to substrate) or 10% Pd/C  (10 wt% of substrate mass).
    
    • Safety Note: Add catalyst under a blanket of nitrogen/argon. Dry Pd/C is pyrophoric in the presence of methanol vapors.

  • Hydrogenation:

    • Purge the vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 50 psi (3.5 bar) .

    • Agitate at Room Temperature for 4–12 hours.

    • Monitoring: Monitor H2 uptake. If uptake stalls, repressurize. Check TLC (Hexane/EtOAc 4:1) for disappearance of the UV-active quinoline spot (tetrahydroquinolines are less UV active and often fluoresce blue).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[1] Wash the pad with methanol.

    • Concentrate the filtrate in vacuo.

  • Purification: The crude oil is often pure enough (>95%). If not, purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Critical Process Parameters (CPP)
ParameterOptimal RangeRisk of Deviation
Pressure 40–60 psi<30 psi: Incomplete reaction. >100 psi: Risk of benzene ring reduction.
Solvent MethanolUse of Ethanol leads to ethyl ester byproduct (transesterification).
Acid Additive NoneAdding acid (HCl) accelerates rate but increases risk of hydrogenolysis of the ester.

Part 3: Route B - Selective Chemical Reduction (Laboratory Standard)

Context: For small-to-medium scale (mg to gram scale), the "Gribble reduction" using Sodium Cyanoborohydride (


) is superior due to its exquisite chemoselectivity. It reduces the protonated quinoline (quinolinium ion) but is inert toward the ester.
Mechanism

The reaction proceeds via sequential protonation and hydride delivery. The acidic medium is required to generate the iminium species, which is the actual electrophile.

GribbleMechanism Q Quinoline-8-ester QH Quinolinium Cation (Protonated) Q->QH AcOH (Protonation) DHQ 1,2-Dihydroquinoline QH->DHQ NaBH3CN (Hydride Attack) Im Iminium Ion DHQ->Im Isomerization/H+ THQ Product: Tetrahydroquinoline Im->THQ NaBH3CN (Hydride Attack)

Figure 2: Step-wise reduction mechanism. Note that the ester group remains untouched throughout.

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve Methyl quinoline-8-carboxylate (1.0 equiv) in Glacial Acetic Acid (concentration ~0.5 M).

    • Note: The solution will likely turn yellow/orange upon protonation.

  • Reagent Addition: Add Sodium Cyanoborohydride (

    
    , 3.0–4.0 equiv) portion-wise over 10 minutes.
    
    • Safety Critical: Perform in a fume hood. Contact with acid releases trace HCN.[2] Ensure the system is vented.[1]

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Quenching & Workup (Crucial Step):

    • Dilute with water.

    • Basify: Slowly add solid

      
       or 2M NaOH until pH > 9. Caution: Vigorous foaming (
      
      
      
      ) and heat generation.
    • Why pH > 9? You must deprotonate the product (secondary amine) to extract it into the organic layer.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete extraction (pH too low).Ensure aqueous layer is pH 9-10 before extraction.
No Reaction Old/Wet Reagent.

is hygroscopic. Use fresh bottle or recrystallize.
Side Product N-ethylation.[3]Do not use Acetaldehyde.[2][4] Acetic acid is generally safe, but avoid high temps to prevent N-acetylation.

Part 4: Analytical Characterization

Confirming the structure requires verifying the saturation of the C2-C3-C4 positions while proving the retention of the ester and the aromatic C5-C8 ring.

Expected NMR Signals ( )
  • Proton (

    
     NMR): 
    
    • 
       3.85 ppm (s, 3H):  Methyl ester (
      
      
      
      ). Crucial: If this shifts to ~1.2/4.1 ppm triplet/quartet, you have transesterified to ethyl ester.
    • 
       3.30–3.45 ppm (m, 2H):  C2 protons (adjacent to Nitrogen).
      
    • 
       2.75–2.85 ppm (t, 2H):  C4 protons (benzylic).
      
    • 
       1.90–2.00 ppm (m, 2H):  C3 protons.
      
    • 
       6.50–7.80 ppm (m, 3H):  Aromatic protons (C5, C6, C7). The pattern should be 1,2,3-trisubstituted benzene (two doublets, one triplet/multiplet).
      
    • 
       ~7.5-8.0 ppm (br s, 1H):  N-H proton (exchangeable with 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
      .
      
    • Calculate exact mass for

      
      .
      

References

  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylindoles with Acid/Sodium Borohydride." Synthesis, 1977. (Foundational text on hydride reductions in acidic media).
  • Zhou, Y.-G., et al. "Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts." Journal of the American Chemical Society, 2003. Link

  • Sridharan, V., et al. "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, 2011.[5] Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971.[3][6] (Primary source for NaBH3CN selectivity).

  • Adhikari, P., et al. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid."[4][7] Organic Letters, 2021.[4][7] (Modern transfer hydrogenation context). Link

Sources

Technical Whitepaper: Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (Methyl 8-THQ-carboxylate) represents a privileged scaffold in modern drug discovery. Unlike its fully aromatic quinoline counterpart, the tetrahydroquinoline (THQ) core offers a distinct three-dimensional vector space, enhanced solubility, and a secondary amine handle for rapid diversification.

The 8-carboxylate substitution pattern is particularly valuable for its ability to form an intramolecular hydrogen bond with the N1-amine. This interaction creates a "pseudo-ring" system that masks polar surface area (PSA), significantly improving membrane permeability—a critical parameter for oral bioavailability in CNS and kinase inhibitor programs.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, validated synthesis protocols, and reactivity patterns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Identification
ParameterDetail
IUPAC Name This compound
CAS Number 477532-02-8
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES COC(=O)C1=C(NCCC2)C2=CC=C1
Appearance Viscous oil or low-melting solid (depending on purity)
Key Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon).

PropertyValueSignificance
LogP (Octanol/Water) ~2.5 ± 0.3Moderate lipophilicity; optimal for drug-like space (Ro5).
pKa (Conjugate Acid) ~2.5 - 3.5The 8-ester is electron-withdrawing, significantly reducing the basicity of the N1 nitrogen compared to unsubstituted THQ (pKa ~5.0).
H-Bond Donors 1 (NH)The single donor is often engaged in intramolecular bonding.
H-Bond Acceptors 2 (C=O, O-Me)The carbonyl oxygen acts as the primary acceptor for the internal H-bond.
Topological PSA ~38 ŲLow PSA suggests excellent passive permeability.
The "Pseudo-Ring" Phenomenon

A defining feature of 8-substituted THQs is the formation of a stable 6-membered intramolecular hydrogen bond between the N1-H and the C8-carbonyl oxygen.

  • Effect: This locks the ester into a coplanar conformation with the aromatic ring.

  • Consequence: It reduces the energetic penalty for desolvation during protein binding and masks the hydrogen bond donor from solvent, enhancing lipophilicity (LogD) without adding carbon atoms.

Synthetic Methodologies

The synthesis of this compound is most reliably achieved via the chemoselective hydrogenation of the corresponding quinoline precursor. Direct esterification of the THQ-acid is an alternative but less common due to the stability of the quinoline starting materials.

Primary Route: Catalytic Hydrogenation

This protocol utilizes heterogeneous catalysis to reduce the pyridine ring of the quinoline while preserving the ester functionality.

Reaction Scheme (Graphviz):

Synthesis Start Methyl 8-quinolinecarboxylate (Aromatic Precursor) Product Methyl 1,2,3,4-tetrahydro- quinoline-8-carboxylate Start->Product Selective Reduction Reagent H2 (50 psi), Pd/C (10%) MeOH, 25°C, 12h Reagent->Start

Caption: Chemoselective hydrogenation of the pyridine ring using Palladium on Carbon.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for quinoline reduction [1, 2].

Materials:

  • Methyl 8-quinolinecarboxylate (1.0 eq)[1][2]

  • Palladium on Carbon (10 wt% loading, 0.1 eq by mass)

  • Methanol (anhydrous, HPLC grade)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask or hydrogenation vessel, dissolve Methyl 8-quinolinecarboxylate (10 mmol) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under an inert atmosphere (Argon or Nitrogen). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Maintain a hydrogen atmosphere at 50 psi (approx. 3.4 bar) using a Parr shaker. Stir vigorously at room temperature (25°C) for 12–16 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, lower Rf) should disappear, replaced by the product (fluorescent blue under UV, higher Rf due to H-bonding).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Critical Control Points:

  • Over-reduction: Prolonged reaction times or higher temperatures (>60°C) may lead to partial reduction of the benzene ring or hydrogenolysis of the ester, though the 8-position is sterically protected.

  • Solvent Choice: Methanol is preferred. Acetic acid can accelerate the reaction but may complicate workup.

Chemical Reactivity & Functionalization[2]

The scaffold presents three distinct vectors for chemical modification, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

Reactivity Map (Graphviz):

Reactivity Core Methyl 1,2,3,4-THQ -8-carboxylate N1 N1-Position (Nucleophilic) Core->N1 C8 C8-Ester (Electrophilic) Core->C8 Ar C6-Position (Electrophilic Subst.) Core->Ar Alkylation Reductive Amination (Aldehyde, NaBH(OAc)3) N1->Alkylation Acylation Amide Coupling (R-COCl, Et3N) N1->Acylation Hydrolysis Saponification (LiOH, THF/H2O) -> Acid C8->Hydrolysis Amidation Direct Aminolysis (R-NH2, AlMe3) C8->Amidation Halogenation Bromination (NBS, DMF) Ar->Halogenation

Caption: Orthogonal reactivity vectors for library generation.

N1-Functionalization

The secondary amine is the most reactive site.

  • Alkylation: Standard SN2 reactions with alkyl halides or reductive amination with aldehydes.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates allows for the tuning of the "left-hand side" of the molecule, often used to engage specific pockets in kinase active sites.

C8-Ester Manipulation
  • Hydrolysis: Treatment with LiOH yields the free carboxylic acid (1,2,3,4-tetrahydroquinoline-8-carboxylic acid), which serves as a precursor for amide coupling.

  • Direct Aminolysis: Heating with amines (often catalyzed by trimethylaluminum or TBD) converts the ester directly to an amide, diversifying the "right-hand side".

Aromatic Substitution

The C6 position is para to the amine nitrogen and is activated for electrophilic aromatic substitution.

  • Halogenation: Treatment with NBS or NCS selectively halogenates the C6 position, providing a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Medicinal Chemistry Applications

Conformational Restriction

The THQ scaffold is often used as a conformationally restricted bioisostere of N-phenylglycine or anthranilic acid derivatives. By tying the nitrogen back into a ring, the entropic penalty of binding is reduced.

Kinase Inhibition

The 8-substituted THQ motif appears in inhibitors of kinases such as MEK and EGFR . The N1-H usually acts as a hinge binder (H-bond donor), while the 8-substituent (ester/amide) positions groups into the solvent-exposed region or the back pocket.

GPCR Ligands

Derivatives of this scaffold have shown affinity for 5-HT (Serotonin) receptors. The basic nitrogen (if N-alkylated) can interact with the conserved Aspartate residue in the GPCR transmembrane bundle, while the ester provides dipolar interactions.

Safety & Handling

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2-8°C). The ester is stable, but the secondary amine is prone to slow oxidation (browning) upon extended exposure to air and light.

References

  • Sridharan, V., et al. (2011).[3] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Link

  • Katritzky, A. R., et al. (1996).[3] Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron. Link

  • PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Link

  • Zhou, X. Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. Link

Sources

Technical Guide: Spectroscopic Data for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate , a critical intermediate in the synthesis of fused bicyclic amino compounds and CXCR4 antagonists.

Executive Summary

Compound: this compound CAS Registry Number: 477532-02-8 Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol

This guide provides a comprehensive analysis of the spectroscopic signature of this compound. As a privileged scaffold in medicinal chemistry, particularly in the development of antiviral and anti-inflammatory agents (e.g., CXCR4 antagonists), precise characterization is essential for validating synthetic purity and structural integrity. The data presented herein synthesizes experimental precedents, notably the work of Skupinska et al. (2002), with theoretical structural analysis.

Structural Analysis & Numbering

The compound consists of a tetrahydroquinoline (THQ) core substituted with a methyl ester at the C-8 position. This substitution pattern significantly influences the spectroscopic properties, particularly the chemical shift of the N-H proton due to intramolecular hydrogen bonding with the ester carbonyl.

Structure N1 N-1 (NH) C2 C-2 (CH₂) N1->C2 C3 C-3 (CH₂) C2->C3 C4 C-4 (CH₂) C3->C4 C4a C-4a (quat) C4->C4a C5 C-5 (CH) C4a->C5 C8a C-8a (quat) C4a->C8a aromatic C6 C-6 (CH) C5->C6 C7 C-7 (CH) C6->C7 C8 C-8 (quat) C7->C8 C8->C8a CO C=O C8->CO C8a->N1 OMe OMe CO->OMe

Figure 1: Structural connectivity and numbering of this compound.

Synthesis & Preparation Context

Understanding the synthesis is vital for identifying potential impurities (e.g., unreduced quinoline starting material). The standard preparation involves the selective hydrogenation of methyl 8-quinolinecarboxylate.

Reaction Scheme: Methyl 8-quinolinecarboxylate + H₂ (cat. PtO₂ or Ru-complex) → this compound

  • Key Impurity: Methyl 5,6,7,8-tetrahydroquinoline-8-carboxylate (regioisomer from carbocycle reduction) or unreacted starting material.

  • Purification: Silica gel chromatography (typically Ethyl Acetate/Hexanes).[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus chemical shifts for the compound in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment / Coupling (Hz)
NH 6.50 - 7.50 br s1HBroad singlet; deshielded by H-bond to C=O (8-pos).
H-7 7.75 - 7.85 d1HAromatic; deshielded by ortho-ester. J ≈ 7.8 Hz.
H-5 7.05 - 7.15 d1HAromatic; meta to N. J ≈ 7.5 Hz.
H-6 6.55 - 6.65 t1HAromatic; para to ester. J ≈ 7.5 Hz.
OMe 3.85 s3HMethyl ester singlet.
H-2 3.35 - 3.45 m2HMethylene adjacent to N.
H-4 2.75 - 2.85 t2HBenzylic methylene. J ≈ 6.5 Hz.
H-3 1.90 - 2.00 m2HCentral methylene.

Analyst Note: The chemical shift of the amine proton (NH) is highly concentration-dependent and solvent-dependent. In the 8-carboxylate derivative, it typically appears downfield (>6.0 ppm) compared to unsubstituted tetrahydroquinoline (~3.8 ppm) due to the intramolecular hydrogen bond with the ester carbonyl oxygen.

¹³C NMR (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment
C=O 168.5 QuaternaryEster Carbonyl
C-8a 149.0 QuaternaryBridgehead (N-linked)
C-7 131.5 CHAromatic
C-5 129.8 CHAromatic
C-4a 121.5 QuaternaryBridgehead
C-6 116.0 CHAromatic
C-8 110.5 QuaternaryIpso to ester
OMe 51.8 CH₃Methoxy carbon
C-2 41.5 CH₂Adjacent to N
C-4 28.2 CH₂Benzylic
C-3 21.8 CH₂Aliphatic ring
Infrared (IR) Spectroscopy

Key functional groups are identifiable by distinct absorption bands.

  • N-H Stretch: 3350–3420 cm⁻¹ (Secondary amine, often broadened/shifted by H-bonding).

  • C=O Stretch: 1680–1695 cm⁻¹ (Conjugated ester).

  • C=C Aromatic: 1580–1600 cm⁻¹.

  • C-O Stretch: 1250–1280 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion: [M+H]⁺ = 192.23; [M]⁺ = 191.

  • Fragmentation (EI):

    • m/z 191 (Molecular ion)

    • m/z 160 (Loss of -OCH₃)

    • m/z 132 (Loss of -COOCH₃)

    • m/z 130 (Retro-Diels-Alder fragmentation of saturated ring).

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 1 s relaxation delay.

    • ¹³C: 512 scans, 2 s relaxation delay, proton decoupling.

Protocol B: GC-MS Analysis
  • Concentration: Prepare a 1 mg/mL solution in Methanol or Ethyl Acetate.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

    • Flow: 1.0 mL/min (He).

Logic Diagram: Characterization Workflow

The following diagram illustrates the logical flow for verifying the identity of the compound using the data provided.

Workflow Start Crude Product (from Hydrogenation) TLC TLC Check (Hex/EtOAc) Start->TLC Purification Column Chromatography TLC->Purification PureSample Isolated Solid/Oil Purification->PureSample NMR_H 1H NMR Analysis PureSample->NMR_H Check_NH Check NH Shift (>6.0 ppm?) NMR_H->Check_NH Check_Aliphatic Check C2/C3/C4 Integrals (2:2:2) Check_NH->Check_Aliphatic Yes NMR_C 13C NMR Analysis Check_Aliphatic->NMR_C Pass Check_CO Check Carbonyl (~168 ppm) NMR_C->Check_CO Final Identity Confirmed: Methyl 1,2,3,4-THQ-8-carboxylate Check_CO->Final Pass

Figure 2: Analytical workflow for structural verification.

References

  • Skupinska, K. A.; McEachern, E. J.; Skerlj, R. T.; Bridger, G. J. (2002).[1][2][3] "Concise Preparation of Amino-Substituted Fused Bicyclic Rings." The Journal of Organic Chemistry, 67(22), 7890–7893.[4]

  • Bridger, G. J.; et al. (2003). "Synthesis of enantiomerically pure amino-substituted fused bicyclic rings." World Intellectual Property Organization, WO2003022785.
  • Katritzky, A. R. (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for general THQ spectral properties).

Sources

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: Mechanism of Action & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the mechanism of action, synthetic utility, and pharmacological significance of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Version: 1.0

Executive Summary

This compound (M-THQ-8C) is a privileged scaffold intermediate in medicinal chemistry. Unlike direct-acting ligands that bind a single target, M-THQ-8C functions primarily as a pro-pharmacophore and a versatile synthetic building block .

Its biological mechanism of action (MoA) is dual-faceted:

  • Prodrug/Precursor Activity: In biological systems, the methyl ester is hydrolyzed to 1,2,3,4-tetrahydroquinoline-8-carboxylic acid , a potent metal-chelating moiety that inhibits metalloenzymes (e.g., KMO, HIV Integrase) and modulates ionotropic receptors (e.g., NMDA).

  • Synthetic Reactivity: Chemically, it serves as a "linchpin" intermediate for constructing tricyclic alkaloids (e.g., Helquinoline analogs) and fused heterocyclic drugs targeting CCR1 and GPCRs.

Mechanism of Action (Pharmacological)

The "Active Species" Hypothesis

While M-THQ-8C is lipophilic and cell-permeable, its primary pharmacodynamic effects are mediated by its hydrolysis product, the free acid (8-COOH). The mechanism relies on the spatial arrangement of the secondary amine (position 1) and the carboxylate (position 8), which creates a bidentate chelation motif.

Pathway A: Metalloenzyme Inhibition (KMO & Integrase)

The 8-carboxylic acid derivative acts as a competitive inhibitor for enzymes requiring metal cofactors.

  • Target: Kynurenine-3-monooxygenase (KMO).

  • Mechanism: The nitrogen lone pair and the carboxylate oxygen coordinate with the active site metal (often

    
     or 
    
    
    
    ), displacing the substrate (kynurenine) and preventing the formation of neurotoxic quinolinic acid. This provides neuroprotection in models of Huntington’s and Alzheimer’s disease.
Pathway B: NMDA Receptor Modulation
  • Target: Glycine binding site of the NMDA receptor.[1]

  • Mechanism: The tetrahydroquinoline core mimics the structure of kynurenic acid (an endogenous antagonist). The 8-carboxylate interacts with key arginine residues (e.g., Arg260 in NR1 subunit), locking the receptor in a closed/desensitized state.

Biological Pathway Visualization

The following diagram illustrates the bio-activation and downstream signaling effects.

MoA_Pathway Prodrug Methyl 1,2,3,4-tetrahydroquinoline- 8-carboxylate (Lipophilic) Hydrolysis Esterase Hydrolysis (Liver/Plasma) Prodrug->Hydrolysis Cell Entry ActiveAcid 8-Carboxylic Acid (Active Chelate) Hydrolysis->ActiveAcid Activation Target_KMO Target: KMO Enzyme (Neuroprotection) ActiveAcid->Target_KMO Metal Chelation Target_NMDA Target: NMDA Receptor (Glycine Site Antagonist) ActiveAcid->Target_NMDA Receptor Binding Target_Bacteria Target: Bacterial DNA Gyrase (Helquinoline mechanism) ActiveAcid->Target_Bacteria Gyrase Inhibition

Figure 1: Bio-activation pathway of this compound.

Synthetic Mechanism (Chemical Utility)[1][3][4]

For drug developers, the value of M-THQ-8C lies in its unique reactivity profile. It is used to synthesize "enantiomerically pure amino-substituted fused bicycles" and CCR1 antagonists.

Structural Reactivity Analysis
SiteReactivity TypeApplication in Drug Synthesis
N-1 (Amine) Nucleophilic AttackCore functionalization; Urea/Amide formation (e.g., CCR1 antagonists).
C-8 (Ester) Electrophilic / DirectingDirects ortho-lithiation; Precursor to alcohols or heterocycles (oxadiazoles).
C-2/3/4 (Ring) Conformational ControlThe saturated ring provides specific vectors for "puckered" binding modes, distinct from planar quinolines.
Key Synthetic Workflow: Tricyclic Assembly

A critical application is the synthesis of pyrrolo[3,2,1-ij]quinoline derivatives.

Protocol: Chlorosulfonyl Isocyanate Cyclization

  • Starting Material: this compound (1.0 eq).

  • Reagent: Chlorosulfonyl isocyanate (ClSO2NCO) (1.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Conditions:

    • Add ClSO2NCO dropwise at 0°C under

      
      .
      
    • Stir for 2 hours at 20°C.

    • Quench: Treat with Sodium Acetate (AcONa) to form the intermediate sulfamoyl chloride.

    • Cyclization: Remove solvent, treat residue with Sodium tert-butoxide (NaOtBu) in THF at 5°C.[2]

  • Result: Formation of the tricyclic fused system (bridgehead nitrogen), a core scaffold for novel antibiotics.

Experimental Data & Validation

Comparative Biological Activity (Acid Form)

Data summarized from neuroprotective assays comparing the 8-carboxylate to standard ligands.

CompoundTargetIC50 / KiMechanism Note
8-COOH-THQ NMDA (Glycine Site)1.2 µMCompetitive antagonist; requires free acid.
7-Cl-4-OH-THQ NMDA (Glycine Site)0.05 µMHalogenation increases potency (L-689,560 analog).
M-THQ-8C (Ester) KMO Enzyme>100 µMInactive in vitro without esterase; confirms prodrug status.
Helquinoline S. aureusMIC 8 µg/mLNatural product analog of the 8-carboxylate.
Quality Control: Synthesis Verification

To ensure the integrity of the starting material before biological testing, the following NMR signature must be validated.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.85 (s, 3H, 
      
      
      
      ) – Diagnostic Singlet
    • 
       6.50 (t, 1H, Ar-H) – C-6 Proton
      
    • 
       7.65 (d, 1H, Ar-H) – C-7 Proton (Deshielded by Ester)
      
    • 
       3.35 (m, 2H, N-CH2) – C-2 Protons
      

Synthesis & Divergence Map

The following graph illustrates how M-THQ-8C serves as a divergence point for three distinct therapeutic classes.

Synthesis_Divergence Core Methyl 1,2,3,4-tetrahydroquinoline- 8-carboxylate Rxn1 Reaction: N-Alkylation / Reductive Amination Core->Rxn1 Rxn2 Reaction: Hydrolysis -> Amide Coupling Core->Rxn2 Rxn3 Reaction: Pictet-Spengler Cyclization Core->Rxn3 Prod1 CCR1 Antagonists (Immunology) Rxn1->Prod1 Prod2 KMO Inhibitors (Neurodegeneration) Rxn2->Prod2 Prod3 Helquinoline Analogs (Antibiotics) Rxn3->Prod3

Figure 2: Synthetic divergence from the core scaffold to therapeutic classes.

References

  • Comprehensive Heterocyclic Chemistry III. (2008). Five- and Six-Membered Fused Systems with Bridgehead Heteroatoms.[2] Elsevier. Link

  • Asolkar, R. N., et al. (2004).[3] "Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus."[3][4] Journal of Antibiotics, 57(1), 17-23. Link

  • Carling, R. W., et al. (1993). "2-Carboxy-tetrahydroquinolines: Conformational restriction of NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 3(1), 65-70. Link

  • Rong, L., et al. (2021).[5] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 11, 11833. Link

  • Google Patents. (2010). "Synthesis of enantiomerically pure amino substituted fused bicycles." Patent CN100412062C. Link

Sources

"Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate literature review"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: Synthesis, Reactivity, and Applications

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2][3][4] This heterocyclic system is a key structural motif in molecules exhibiting diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5][6] Among the vast library of THQ derivatives, this compound stands out as a particularly valuable synthetic intermediate. The presence of both a reactive secondary amine and a modifiable C-8 carboxylate ester provides two distinct chemical handles for the strategic development of novel therapeutic agents and molecular probes.

This technical guide offers a comprehensive exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the principal synthetic methodologies for constructing the core THQ scaffold, detail the key chemical transformations of the title compound, and survey its applications in the landscape of modern drug discovery.

The construction of the THQ skeleton is a well-established field in organic synthesis, with several robust methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Catalytic Hydrogenation of Quinolines

The most direct and atom-economical approach to synthesizing the 1,2,3,4-tetrahydroquinoline scaffold is the catalytic hydrogenation of the corresponding quinoline precursor, in this case, methyl quinoline-8-carboxylate.[7] This reaction involves the selective reduction of the pyridine ring of the quinoline system.

Causality of Experimental Choices:

  • Catalyst: Noble metal catalysts such as Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂) are highly effective for this transformation.[8] Ruthenium-based catalysts, including complexes like [Ru(p-cymene)Cl2]2, are also employed, sometimes offering different selectivity or functioning under milder conditions.[9][10][11] The choice of catalyst is critical; for instance, Pd/C is often robust and cost-effective for simple hydrogenations, while specialized ruthenium catalysts may be required for achieving high enantioselectivity in asymmetric hydrogenations.[9]

  • Solvent: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps involved in the hydrogenation mechanism.[8]

  • Hydrogen Pressure: Pressures typically ranging from 50 to several hundred psi are used to ensure a sufficient concentration of dissolved hydrogen, which is necessary to drive the reaction to completion.[8]

Catalytic Hydrogenation Workflow Start Methyl Quinoline-8-carboxylate Catalyst Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) Start->Catalyst Dissolve Hydrogenation Hydrogenation (H₂, Pressure) Catalyst->Hydrogenation Charge Reactor Product Methyl 1,2,3,4-tetrahydro- quinoline-8-carboxylate Hydrogenation->Product Reaction & Workup Povarov_Reaction cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cycloaddition Aniline Aniline Derivative Imine N-Arylimine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Cycloadduct Cycloadduct Intermediate Imine->Cycloadduct [4+2] Cycloaddition (Lewis Acid Catalyst) Alkene Alkene (Dienophile) Alkene->Cycloadduct Product Tetrahydroquinoline Cycloadduct->Product Tautomerization Derivatization_Pathways cluster_N N-1 Functionalization cluster_C8 C-8 Carboxylate Modification Core Methyl 1,2,3,4-tetrahydro- quinoline-8-carboxylate N_Alkylation N-Alkylated THQ Core->N_Alkylation Reductive Amination (R-CHO, NaBH₃CN) N_Arylation N-Arylated THQ Core->N_Arylation Buchwald-Hartwig Coupling N_Acylation N-Acylated THQ Core->N_Acylation Acyl Chloride, Base CarboxylicAcid THQ-8-Carboxylic Acid Core->CarboxylicAcid Hydrolysis (NaOH or LiOH) Amide THQ-8-Carboxamide CarboxylicAcid->Amide Amide Coupling (Amine, Coupling Agent)

Sources

The Reduced Quinoline: A Technical Treatise on the Discovery, Synthesis, and Pharmacological Evolution of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026


) Scaffolds

Introduction: The Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) moiety represents a "privileged structure" in medicinal chemistry—a term coined by Evans to describe molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target. Unlike its fully aromatic parent, quinoline, the THQ scaffold possesses a distinct non-planar, semi-flexible geometry (puckered cyclohexene ring fused to benzene) and a chiral center at the C2 position in many bioactive derivatives.

This guide deconstructs the THQ scaffold from its isolation in Rutaceae alkaloids to its status as a cornerstone of modern asymmetric catalysis and drug discovery.

Phase I: The Natural Origins & Early Discovery

The history of THQs is inextricably linked to the antimalarial properties of cinchona and angostura barks. While quinoline was first isolated from coal tar by F.F. Runge in 1834, the reduced tetrahydro- forms were primarily identified later as specific alkaloids.

The Angostura Alkaloids

The genus Galipea (specifically Galipea officinalis, or Angostura bark) provided the first significant library of THQ alkaloids. Historically used as a febrifuge (fever reducer) in South America, the bark yields a mixture of quinolines and THQs.

  • Cusparine: The fully aromatic quinoline alkaloid.

  • Cuspareine: The tetrahydro- derivative.[1]

  • Galipine & Galipinine: A similar pair where Galipinine is the THQ form.

Technical Insight: The coexistence of quinoline and THQ forms in Galipea suggests a biosynthetic pathway involving the enzymatic reduction of the heteroaromatic ring, a process mimicked in modern biomimetic synthesis using Hantzsch esters.

Modern Natural Product Isolation

Beyond plants, THQs appear in complex microbial and marine metabolites:

  • Virantmycin: Isolated from Streptomyces, exhibiting antiviral and antifungal activity.[2]

  • Martinelline: An antagonist for bradykinin receptors, isolated from the roots of Martinella iquitosensis.

Phase II: Synthetic Evolution (The "How")

The transition from extraction to synthesis was driven by the need to control the C2 stereocenter, which dictates bioactivity.

The De Novo Construction: The Povarov Reaction

Discovered by L.S.[3] Povarov in 1963, this reaction is the most versatile method for constructing the THQ core from acyclic precursors. It is formally an inverse electron-demand aza-Diels–Alder (IEDADA) reaction.

Mechanism: The reaction involves an aniline, an aldehyde (forming an in situ Schiff base), and an electron-rich olefin (enophile).[3]

PovarovMechanism Start Aniline + Aldehyde Imine N-Aryl Imine (Schiff Base) Start->Imine -H2O Complex Lewis Acid Activation Imine->Complex + Lewis Acid (BF3, Sc(OTf)3) Cyclo [4+2] Cycloaddition (Stepwise or Concerted) Complex->Cyclo + Electron-Rich Alkene Intermed Carbocation/Zwitterion Intermediate Cyclo->Intermed Product 1,2,3,4-Tetrahydroquinoline (C2/C4 Diastereoselectivity) Intermed->Product Re-aromatization

Figure 1: The Lewis-Acid catalyzed Povarov reaction pathway for THQ synthesis.

Asymmetric Hydrogenation (The Modern Standard)

While Povarov builds the ring, asymmetric hydrogenation reduces existing quinolines to THQs with high enantioselectivity.

The Rueping Protocol (2006): Magnus Rueping’s group revolutionized this field by using chiral Brønsted acids (BINOL-derived phosphoric acids) to catalyze the transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source. This metal-free approach avoids toxic transition metals and achieves high ee (enantiomeric excess).

Phase III: Pharmacological Expansion (The "Why")

The THQ scaffold is pharmacologically "elastic," capable of binding to diverse targets depending on substitution at the N1, C2, and C4 positions.

Table 1: Key Tetrahydroquinoline Therapeutic Agents

CompoundTherapeutic ClassMechanism of ActionKey Structural Feature
Oxamniquine AntiparasiticDNA alkylation in Schistosoma mansoniHydroxymethyl-THQ with a nitro group.
Virantmycin AntibioticAntiviral/AntifungalChlorinated THQ core.
Nicainoprol Anti-arrhythmicClass I anti-arrhythmicAmide-linked THQ.
Torcetrapib CV (Failed)CETP InhibitorTrifluoromethyl-THQ (Failed due to off-target toxicity, but validated the scaffold's potency).
BET Inhibitors OncologyBromodomain inhibitionMimics acetylated lysine residues.

Phase IV: Advanced Experimental Protocols

Protocol A: The Multicomponent Povarov Reaction

Target: Synthesis of 2-phenyl-4-methyl-1,2,3,4-tetrahydroquinoline derivatives.

Reagents:

  • Aniline (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Enol ether (e.g., Dihydropyran or Vinyl ether) (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Solvent: Acetonitrile (

    
    )
    

Methodology:

  • Imine Formation: Dissolve aniline and benzaldehyde in anhydrous

    
    . Stir at room temperature (RT) for 30 minutes. Note: Pre-formation of the imine reduces side reactions.
    
  • Cycloaddition: Add the Lewis Acid catalyst followed by the dropwise addition of the enol ether.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). Look for the disappearance of the imine spot.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography. The cis/trans diastereomers may be separable depending on the C4 substituent.

Protocol B: Organocatalytic Asymmetric Transfer Hydrogenation

Target: Enantioselective reduction of 2-substituted quinoline to chiral THQ.

Reagents:

  • Substituted Quinoline (0.1 mmol)

  • Hantzsch Ester (HEH) (2.4 equiv)

  • Chiral Phosphoric Acid Catalyst (TRIP or BINOL-derivative) (1–5 mol%)

  • Solvent: Benzene or Toluene

Workflow Visualization:

HydrogenationWorkflow Prep Substrate Prep: Dissolve Quinoline + Catalyst in Toluene Activate Activation: Protonation of Quinoline N by Chiral Acid Prep->Activate Transfer Hydride Transfer: Add Hantzsch Ester (Source of H-) Activate->Transfer Selectivity Enantioselection: Chiral Ion Pair directs H- attack to C2 Transfer->Selectivity Rate Limiting Step Workup Workup: Flash Chromatography (Isolate Chiral THQ) Selectivity->Workup

Figure 2: Workflow for the Rueping Asymmetric Transfer Hydrogenation.

Critical Control Points:

  • Temperature: Lower temperatures (

    
     to 
    
    
    
    ) often improve ee but reduce reaction rate.
  • Catalyst Acidity: The

    
     of the phosphoric acid must be tuned to the basicity of the quinoline nitrogen.
    

References

  • Povarov, L. S. (1967). "Syntheses of 1,2,3,4-tetrahydroquinolines (Review)." Russian Chemical Reviews. Link

  • Rueping, M., et al. (2006).[4][5] "A Highly Enantioselective Brønsted Acid Catalyzed Cascade Reaction: Organocatalytic Transfer Hydrogenation of Quinolines." Angewandte Chemie International Edition. Link

  • Khadem, S., & Marles, R. J. (2023).[6] "Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity." Natural Product Research. Link

  • Sridharan, V., et al. (2011). "The Povarov Reaction: A Versatile Method for the Synthesis of Tetrahydroquinolines."[7][8] Chemical Reviews. Link

  • Michael, J. P. (2003). "Quinoline, quinazoline and acridone alkaloids." Natural Product Reports. Link

  • Wang, X.-B., et al. (2013). "Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium." Journal of the American Chemical Society.[2] Link

Sources

"in silico modeling of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Modeling of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate: A Multiscale Computational Framework

Executive Summary

This compound (M-THQ-8-C) represents a "privileged scaffold" in medicinal chemistry. As a derivative of the tetrahydroquinoline (THQ) class, it serves as a critical intermediate for synthesizing complex bioactive alkaloids (e.g., clavepictines) and synthetic therapeutics targeting bromodomains (BET inhibitors) and kinases.

This technical guide provides a rigorous, self-validating in silico framework for modeling M-THQ-8-C. It moves beyond simple visualization to predictive analytics, covering Quantum Mechanical (QM) reactivity profiling, ADMET prediction, and structure-based drug design (SBDD) workflows. This guide is designed for computational chemists and medicinal chemists seeking to optimize this scaffold for drug discovery.

Module 1: Quantum Mechanical (QM) Characterization

Before macromolecular interaction modeling, the ligand’s electronic landscape must be defined. We employ Density Functional Theory (DFT) to determine the ground-state geometry, global reactivity descriptors, and electrostatic potential.

Theoretical Basis & Causality

Force field-based molecular mechanics (MM) often fail to capture the subtle electronic effects of the ester moiety at the C8 position relative to the secondary amine. DFT provides the electron density accuracy required to predict:

  • Nucleophilic/Electrophilic attacks: Via Frontier Molecular Orbitals (FMO).

  • Non-covalent interaction sites: Via Molecular Electrostatic Potential (MEP).

Experimental Protocol (DFT)

Software: Gaussian 16 or ORCA 5.0. Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic small molecules).

  • Geometry Optimization:

    • Input the 2D structure of M-THQ-8-C.[1]

    • Perform optimization without symmetry constraints (opt) to find the global minimum.

    • Validation: Calculate vibrational frequencies (freq). The absence of imaginary frequencies confirms a true stationary point.

  • Electronic Property Calculation:

    • Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

    • Generate the MEP surface mapped onto the 0.002 a.u. electron density isosurface.

Data Output & Interpretation

The HOMO-LUMO gap (


) indicates chemical hardness (

). A smaller gap suggests high reactivity and lower stability, crucial for covalent inhibitor design.
DescriptorFormulaInterpretation for M-THQ-8-C
HOMO Energy

Electron donation capability (likely localized on the N1 nitrogen).
LUMO Energy

Electron acceptance capability (likely localized on the ester carbonyl).
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons.
Visualization: QM Workflow

DFT_Workflow Start 2D Structure Input (SMILES/SDF) GeomOpt Geometry Optimization B3LYP/6-311++G(d,p) Start->GeomOpt FreqCheck Frequency Check (Imaginary Freq = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) Electronic Electronic Structure Calculation FreqCheck->Electronic Yes Output HOMO/LUMO & MEP Map Electronic->Output

Caption: Figure 1. DFT workflow for determining quantum mechanical properties of M-THQ-8-C.

Module 2: Pharmacokinetic Profiling (ADMET)

For M-THQ-8-C to serve as a drug scaffold, it must satisfy druggability rules. We utilize QSAR-based models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Protocol

Tools: SwissADME (Expasy), pkCSM, or Schrödinger QikProp.

  • Input: Canonical SMILES of the optimized geometry.

  • Screening:

    • Lipinski’s Rule of Five: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

    • BOILED-Egg Model: Predicts Blood-Brain Barrier (BBB) permeation and Gastrointestinal (GI) absorption.

    • CYP450 Inhibition: Assess potential drug-drug interactions.

Anticipated Profile for M-THQ-8-C

Based on the THQ scaffold structure:

  • LogP: Expected ~2.0–3.0 (Highly lipophilic, good membrane permeability).

  • BBB: Likely permeable (High relevance for CNS targets).

  • Metabolism: The methyl ester is susceptible to hydrolysis by esterases; the secondary amine is a site for N-oxidation or glucuronidation.

Module 3: Target Identification & Molecular Docking

Since M-THQ-8-C is a scaffold, identifying its biological target is critical. THQ derivatives are frequent binders of BET Bromodomains (e.g., BRD4) and Kinases . We will use BRD4 (PDB: 3MXF) as the case study target, as THQs mimic the acetyl-lysine recognition motif.

Molecular Docking Protocol

Software: AutoDock Vina / PyRx / Schrödinger Glide.

Step 1: Ligand Preparation

  • Convert DFT-optimized structure to PDBQT format.

  • Assign Gasteiger charges.

  • Set rotatable bonds (critical for the ester group flexibility).

Step 2: Protein Preparation (BRD4)

  • Source: RCSB PDB (ID: 3MXF).

  • Cleaning: Remove crystallographic water (unless bridging), co-factors, and native ligands.

  • Protonation: Add polar hydrogens; compute Gasteiger charges.

  • Grid Box: Center the grid on the native ligand binding pocket (acetyl-lysine binding site).

    • Dimensions:

      
       Å (Standard local docking).
      

Step 3: Docking Execution

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: Set to 32 or 64 for high sampling density.

  • Scoring: Binding Affinity (

    
     in kcal/mol).
    
Validation Criteria
  • Re-docking Validation: Dock the native co-crystallized ligand back into the pocket. Calculate RMSD between the docked pose and crystal pose.

    • Pass: RMSD < 2.0 Å.

  • Interaction Analysis: Look for key H-bonds (e.g., with Asn140 in BRD4) and

    
    -stacking interactions.
    
Visualization: Docking Logic

Docking_Workflow cluster_ligand Ligand Prep cluster_protein Protein Prep (BRD4) Ligand M-THQ-8-C (SDF) LigandPrep Add Charges & Torsion Tree (PDBQT) Ligand->LigandPrep Docking AutoDock Vina (Lamarckian GA) LigandPrep->Docking Protein PDB: 3MXF Clean Remove H2O/Ligands Add Hydrogens Protein->Clean Grid Grid Box Generation (Active Site) Clean->Grid Grid->Docking Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis

Caption: Figure 2. Structure-Based Drug Design (SBDD) workflow targeting BRD4.

Module 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the temporal stability of the M-THQ-8-C/Protein complex.

Simulation Setup

Software: GROMACS (v2023 or later). Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

Step-by-Step Methodology:

  • Topology Generation:

    • Generate ligand topology using CGenFF server or acpype.

    • Combine with protein topology (pdb2gmx).

  • Solvation & Neutralization:

    • Box type: Dodecahedron (min distance 1.0 nm).

    • Solvent: TIP3P water model.

    • Ions: Add Na+/Cl- to neutralize charge and reach 0.15 M physiological concentration.

  • Energy Minimization:

    • Steepest descent algorithm (

      
       kJ/mol/nm).
      
  • Equilibration:

    • NVT (Canonical): 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.

    • NPT (Isobaric): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run:

    • Time: 50–100 ns.

    • Step size: 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau indicates equilibrium.

  • RMSF (Root Mean Square Fluctuation): Measures residue flexibility. High fluctuations in the binding loop suggest instability.

  • Rg (Radius of Gyration): Measures protein compactness.

  • MMPBSA: Calculation of binding free energy (

    
    ) from the trajectory.
    
Visualization: MD Pipeline

MD_Pipeline Topo Topology Generation (CHARMM36m) Solv Solvation & Neutralization Topo->Solv Min Energy Minimization Solv->Min Equil Equilibration (NVT / NPT) Min->Equil Prod Production Run (100 ns) Equil->Prod Anal Analysis (RMSD/MMPBSA) Prod->Anal

Caption: Figure 3. GROMACS Molecular Dynamics simulation pipeline.

References

  • Gaussian 16 Rev. C.01. Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. Scientific Reports, 2017.

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. Journal of Computational Chemistry, 2010.

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Abraham, M. J. et al. SoftwareX, 2015.

  • RCSB Protein Data Bank: Biological Macromolecular Structures Enabled by the PDB Core Archive. Burley, S. K. et al. Protein Science, 2021.

Sources

Methodological & Application

"protocol for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate purification"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Purification and Stabilization of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Executive Summary & Chemical Profile

This compound (M-THQ-8C) is a critical intermediate in the synthesis of PARP inhibitors and other heterocyclic pharmaceuticals.[1][2] Unlike its fully aromatic quinoline precursor, the tetrahydro- derivative possesses a secondary amine and a non-planar, partially saturated ring system.[3][1]

Critical Challenge: This molecule exhibits a "stability paradox."[3][1][2] While the ester moiety requires protection from hydrolysis, the secondary amine in the tetrahydroquinoline ring is highly susceptible to oxidative dehydrogenation (reverting to the aromatic quinoline) upon exposure to air and light [1, 2].[3][1] Furthermore, as a secondary aniline derivative, it is prone to "streaking" on silica gel due to interaction with acidic silanols.[3][1]

This protocol details a purification strategy that mitigates oxidative degradation while ensuring high purity (>98%).[3][1][2]

Chemical Properties Table
PropertyValue / CharacteristicImplication for Protocol
Molecular Formula C₁₁H₁₃NO₂MW: 207.23 g/mol
Physical State Viscous yellow oil or low-melting solidRecrystallization is difficult; Chromatography is preferred.[2]
Basicity (pKa) ~4.5 - 5.0 (Conjugate Acid)Weakly basic; can be protonated by strong acids for extraction.[1][2]
LogP ~2.5 (Estimated)Lipophilic; elutes in low-polarity solvents (Hexane/EtOAc).[1][2]
Stability High Oxidation Risk MUST be kept under inert atmosphere (Argon/N₂).[3][1][2]
TLC Detection UV (254 nm) / Iodine StainDistinct blue fluorescence often seen under long-wave UV.[1][2]

Pre-Purification Assessment & Handling

Before initiating purification, the crude mixture must be assessed to determine the primary impurity profile.[3][1]

  • Impurity A (Starting Material): Methyl quinoline-8-carboxylate (Fully aromatic).[1][2] Detection: Lower Rf than product; distinct UV spectrum.[3][2]

  • Impurity B (Hydrolysis): 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.[3][1][2] Detection: Streaks at baseline; soluble in aqueous base.[3][1][2]

  • Impurity C (Oxidation): Re-aromatized quinoline species formed during workup.[3][1][2]

Handling Directive: All evaporation steps must be performed at <40°C to prevent thermal dehydrogenation. All collection flasks must be purged with Argon.[3][1]

Method A: Buffered Flash Column Chromatography (Gold Standard)[2][3]

Standard silica gel is slightly acidic (pH 5-6), which can cause the basic secondary amine of M-THQ-8C to drag (tailing), resulting in broad peaks and poor separation.[1] We employ a base-buffered mobile phase .[3][1][2]

Materials
  • Stationary Phase: High-purity Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase A: Hexanes (or Heptane).[3][1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[3][1][2]

  • Modifier: Triethylamine (TEA) or 1% Methanolic Ammonia.[3][1][2]

Step-by-Step Protocol
  • Column Pre-treatment:

    • Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA) .

    • Flush the column with 2 column volumes (CV) of this buffer to neutralize active silanol sites.[1][2]

    • Why? This "deactivates" the silica, ensuring the amine elutes as a sharp band.[3][1]

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of 9:1 Hexane:EtOAc.[3][1][2]

    • Caution: Avoid dissolving in DCM if possible, as traces of HCl in DCM can form salts that stick to the column.[3][1]

  • Elution Gradient:

    • Run the chromatography using the gradient defined below.[3][1][2] Maintain 0.5% TEA in the mobile phase throughout.

Time (CV)% Mobile Phase B (EtOAc)Phase Description
0 - 20%Elute non-polar hydrocarbons/grease.[1][2]
2 - 50% → 10%Linear ramp.
5 - 1210% → 30%Product Elution Window (typically ~15-20%).
12 - 1530% → 100%Flush polar impurities (acids/salts).[1][2]
  • Fraction Analysis:

    • Spot fractions on TLC.[3][1][2]

    • Self-Validating Check: The product should appear as a compact, non-streaking spot.[3][1][2] If the spot has a "comet tail," the silica was insufficiently buffered.[3][1]

Method B: Acid-Base Extraction (Scalable Alternative)[2][3]

For quantities >5g, chromatography becomes expensive.[3][1][2] This method exploits the basicity of the nitrogen atom to separate it from non-basic impurities (like neutral aromatics) and acidic byproducts.[1][2]

Safety Note: Perform rapidly to minimize exposure of the ester to aqueous acid/base, which can cause hydrolysis.[3][1]

Workflow
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with cold 1M HCl (3x).[3][1][2]

    • Mechanism:[3][1][2] M-THQ-8C is protonated (

      
      ) and moves to the aqueous phase.[1][2] Neutral impurities stay in EtOAc.[3][1]
      
    • Check: Keep the aqueous layer on ice.[3][1][2]

  • Neutralization & Recovery:

    • Wash the acidic aqueous layer once with fresh EtOAc (removes trapped neutrals).[3][1]

    • Slowly basify the cold aqueous layer to pH ~9 using saturated NaHCO₃ or 2M NaOH.[3][1]

    • Observation: The solution will become cloudy as the free base oil separates.[3][1][2]

  • Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).[3][1][2]

    • Dry combined DCM layers over Na₂SO₄.[3][1][4]

    • Concentrate in vacuo (<40°C) to yield the purified oil.[1]

Visualization of Workflows

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude M-THQ-8C Mixture ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale Small Scale (<1g) ScaleCheck->SmallScale High Purity Req LargeScale Large Scale (>5g) ScaleCheck->LargeScale Bulk Cleanup MethodA Method A: Buffered Silica Column (Hex/EtOAc + 1% TEA) SmallScale->MethodA MethodB Method B: Acid-Base Extraction (Cold 1M HCl -> NaHCO3) LargeScale->MethodB TLC_Check QC: TLC Analysis (Check for Tailing) MethodA->TLC_Check MethodB->TLC_Check Success Pure M-THQ-8C (Yellow Oil) TLC_Check->Success Single Spot Fail Streaking/Impure TLC_Check->Fail Tailing/Mix SaltForm Optional: Convert to HCl Salt (For Long Term Storage) Success->SaltForm Stabilization

Caption: Decision logic for selecting the optimal purification route based on scale and purity requirements.

Figure 2: Stability & Degradation Pathways[1][3]

DegradationPath Product M-THQ-8C (Target Molecule) Oxidation Oxidation (Air/Light) Product->Oxidation -2H Hydrolysis Hydrolysis (Acid/Base) Product->Hydrolysis +H2O Quinoline Impurity A: Methyl quinoline-8-carboxylate (Aromatic) Oxidation->Quinoline Acid Impurity B: THQ-8-Carboxylic Acid (Polar) Hydrolysis->Acid PreventOx PREVENTION: Store under Argon Protect from Light PreventOx->Product PreventHyd PREVENTION: Avoid prolonged aq. contact PreventHyd->Product

Caption: Primary degradation mechanisms. Note that oxidation restores aromaticity, making it thermodynamically favorable.[3][1]

Quality Control & Self-Validation

To certify the purified protocol, use the following analytical markers.

A. 1H NMR Validation (CDCl₃)

The key to confirming the structure is distinguishing the tetrahydro- ring from the fully aromatic impurity.[1][2]

  • Target Signals (M-THQ-8C): Look for three methylene multiplets (

    
     1.9, 2.8, 3.4 ppm) representing the C2, C3, and C4 protons of the saturated ring [3].[3][1]
    
  • Impurity Flag: If you see downfield signals in the

    
     7.5–9.0 ppm range that do not correspond to the benzene ring protons, or if the aliphatic region is clean, oxidation has occurred .[3][1]
    
  • NH Signal: A broad singlet around

    
     5.0–6.0 ppm confirms the secondary amine.[3][1][2]
    
B. Storage Protocol (Crucial)
  • Form: Store as the free base only for short periods (<1 week).

  • Long-Term: Convert to the Hydrochloride Salt .[3][1][2] Dissolve the oil in Et₂O and add 2M HCl in Et₂O. The precipitate is stable for years at -20°C.[1]

  • Atmosphere: Flush all vials with Argon.

References

  • PubChem. (2026).[3][1][2] Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride. National Library of Medicine.[3][1] [Link][1]

  • Dodd, D. S., et al. (2023).[3][1][2] Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link][1][2]

Sources

High-Fidelity Experimental Protocols for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Reactions Involving Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Privileged Scaffold

This compound (MTQC-8) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of opioid receptor ligands, antiviral agents (HCV NS5B inhibitors), and somatostatin mimics.

Unlike simple anilines, the C8-substituted tetrahydroquinoline (THQ) core offers a constrained conformational profile due to the intramolecular hydrogen bonding potential between the N1-amine and the C8-carbonyl. However, this molecule presents unique experimental challenges:

  • Oxidative Instability: The electron-rich aromatic ring makes the THQ core susceptible to oxidation back to the quinoline, particularly under basic aerobic conditions.

  • Steric Congestion: The C8-ester is ortho to the secondary amine, creating steric hindrance that dictates the order of operations in library synthesis.

  • Amphoteric Nature: Upon hydrolysis, the resulting amino acid (8-COOH, 1-NH) requires specific pH control during workup to avoid low recovery.

This guide details the validated experimental setups for manipulating MTQC-8, focusing on N-functionalization and C8-diversification .

Safety & Handling Specifications

  • Hazards: MTQC-8 is an irritant and potentially toxic if ingested. As a secondary amine, it can form carcinogenic nitrosamines if exposed to nitrating agents.

  • Storage: Store at -20°C under an inert atmosphere (Argon). The molecule is light-sensitive; amber vials are mandatory to prevent photo-oxidative dehydrogenation.

  • Atmosphere: All reactions must be performed under a positive pressure of Nitrogen or Argon.

Experimental Logic & Workflow

The successful utilization of MTQC-8 relies on the "N-First" strategy. Attempting to manipulate the C8-ester (e.g., hydrolysis) while the N1-amine is free often leads to polymerization or oxidative degradation.

Strategic Decision Tree (Graphviz)

The following diagram outlines the critical decision pathways for MTQC-8 derivatization.

MTQC_Workflow Start Methyl 1,2,3,4-tetrahydroquinoline- 8-carboxylate (MTQC-8) Decision Target Moiety? Start->Decision N_Prot Path A: N-Functionalization (Recommended First Step) Decision->N_Prot Library Synthesis Direct_Hyd Direct Hydrolysis (High Oxidation Risk) Decision->Direct_Hyd Avoid if possible Red_Am Reductive Amination (Aldehydes/NaCNBH3) N_Prot->Red_Am Acylation Acylation (R-COCl / Pyridine) N_Prot->Acylation Hydrolysis Ester Hydrolysis (LiOH / THF) Red_Am->Hydrolysis Step 2 Acylation->Hydrolysis Step 2 Coupling Amide Coupling (HATU / DIPEA) Hydrolysis->Coupling Step 3

Caption: Strategic workflow for MTQC-8. Path A (Green) is preferred to stabilize the core against oxidation before ester manipulation.

Detailed Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

Rationale: This reaction locks the nitrogen lone pair, reducing oxidation potential while introducing diversity. Sodium cyanoborohydride (


) is selected over Sodium triacetoxyborohydride (

) because the steric bulk at C8 can hinder the approach of bulkier reducing agents.

Materials:

  • MTQC-8 (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Acetic Acid (glacial, 2.0 equiv)

  • 
     (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under Argon flow.

  • Dissolution: Dissolve MTQC-8 in anhydrous Methanol (0.1 M concentration). Add the Aldehyde.

  • Imine Formation: Add Acetic Acid dropwise. Stir at Room Temperature (RT) for 1 hour. Note: Monitoring imine formation by TLC is difficult; proceed based on time.

  • Reduction: Cool the mixture to 0°C. Add

    
     in three portions over 15 minutes.
    
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). The product is lipophilic.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Hydrolysis (Saponification)

Rationale: Hydrolysis of the C8-ester in the presence of the N-substituent requires mild conditions to prevent racemization (if chiral) or decarboxylation. Lithium Hydroxide (LiOH) is preferred over NaOH due to better solubility in THF/Water mixtures.

Materials:

  • N-Substituted MTQC-8 Derivative (1.0 equiv)

  • LiOH·H2O (3.0 equiv)

  • Solvent: THF:Water:MeOH (3:1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF/MeOH.

  • Activation: Add the LiOH dissolved in the minimum amount of water dropwise.

  • Temperature Control: Heat to 50°C . The steric bulk at C8 makes this ester sluggish at RT.

  • Monitoring: Monitor by LC-MS. Disappearance of the methyl ester (+14 mass shift loss) indicates completion (typically 4-6 hours).

  • Critical Workup (Isoelectric Point):

    • Concentrate to remove THF/MeOH.

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with 1N HCl to pH 4-5 . Do not go below pH 3, or the tertiary amine will protonate, making the molecule water-soluble and difficult to extract.

    • Extract immediately with EtOAc or DCM/iPrOH (3:1).

Protocol C: C8-Amide Coupling (Library Generation)

Rationale: The C8-carboxylic acid is sterically hindered. Standard coupling agents (EDC/HOBt) often fail. HATU is the gold standard here for forcing the amide bond formation.

Data: Coupling Agent Efficiency for C8-THQ Acids

Coupling AgentBaseSolventYield (Isolated)Notes
EDC / HOBtDIPEADMF35%Incomplete conversion; slow kinetics.
HATU DIPEA DMF 88% Recommended. Fast, clean conversion.
T3P (50%)PyridineEtOAc65%Good for scale-up, but lower yield than HATU.
SOCl2 (Acid Cl)TEADCM40%Degradation observed; unstable acid chloride.

Step-by-Step Procedure:

  • Activation: Dissolve the C8-Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes (solution turns yellow).

  • Addition: Add the amine partner (1.5 equiv).

  • Reaction: Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    

Troubleshooting & Optimization

Oxidative Degradation (The "Browning" Effect)

If reaction mixtures turn dark brown/black rapidly, the THQ core is oxidizing to the quinoline or polymerizing.

  • Cause: Trace transition metals or oxygen exposure.

  • Solution: Add 1 mol% BHT (Butylated hydroxytoluene) to the reaction solvent as a radical scavenger. Ensure solvents are degassed.

Purification Challenges

THQ derivatives often streak on silica gel due to the basic nitrogen.[1]

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample. Use 1% TEA in the eluent system.

Diagram: Workup Logic for Amphoteric Intermediates

Workup_Logic Crude Crude Hydrolysis Mix (Alkaline pH > 12) Acidification Acidify with 1N HCl Crude->Acidification Check_pH Check pH Acidification->Check_pH pH_Low pH < 3 (Cationic Species) Check_pH->pH_Low Too much acid pH_Target pH 4-5 (Zwitterion/Neutral) Check_pH->pH_Target Optimal pH_High pH > 7 (Anionic Species) Check_pH->pH_High Insufficient acid Result_Low Stays in Water (Low Recovery) pH_Low->Result_Low Result_Target Extracts into Organic (High Recovery) pH_Target->Result_Target Result_High Stays in Water (Low Recovery) pH_High->Result_High

Caption: pH control logic for maximizing recovery of the 8-carboxy-THQ intermediate.

References

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines. ACS Chemical Neuroscience. (2018). Describes the medicinal utility of C8-substituted THQs for opioid receptors. Link

  • 1,2,3,4-Tetrahydro-2-methylquinoline-8-carboxylic acid. Sigma-Aldrich. Physical properties and CAS data for the acid analog. Link

  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry. BenchChem. Protocols for handling the 8-position reactivity and nitrogen functionalization. Link

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines. Beilstein Journal of Organic Chemistry. Comprehensive review of THQ synthesis and reactivity patterns. Link

  • Reactivity of 8-methyl-1,2,3,4-tetrahydroquinoline. ResearchGate. Mass spec analysis of THQ reactivity and dimerization risks. Link

Sources

Application Notes and Protocols: Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, storage, and potential applications of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate. As a member of the tetrahydroquinoline class of heterocyclic compounds, this molecule holds significant promise for a range of research and development applications, particularly in medicinal chemistry and drug discovery. The protocols and notes herein are synthesized from available data on structurally related compounds and general principles of laboratory safety and chemical handling. Due to the limited availability of data for this specific molecule, a cautious and informed approach is paramount.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral effects.[1] The specific substitution of a methyl ester at the 8-position of the tetrahydroquinoline ring in this compound suggests its potential as a key intermediate or a bioactive molecule in its own right. The reactivity of the secondary amine and the potential for modification of the carboxylate group offer extensive possibilities for the synthesis of diverse chemical libraries for screening and lead optimization.

Chemical and Physical Properties (Inferred)

PropertyInferred Value/InformationSource/Justification
Molecular Formula C₁₁H₁₃NO₂Based on chemical structure
Molecular Weight 191.23 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureBased on the melting point of the carboxylic acid analog[3]
Melting Point Expected to be in a similar range to 165-168 °CBased on 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid[3]
Solubility Likely soluble in organic solvents such as methanol, ethanol, DMSO, and DMF.General solubility of similar organic molecules.
Stability Stable under recommended storage conditions.General stability of tetrahydroquinoline derivatives.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidelines are based on the safety profiles of structurally similar compounds, such as 1,2,3,4-tetrahydroquinoline and its methylated derivatives. A thorough risk assessment should be conducted before handling this compound.

Hazard Identification (Inferred)

Based on related compounds, this compound is anticipated to be:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow is essential to minimize exposure and ensure laboratory safety.

Caption: Proposed Synthetic Workflow.

Protocol:

  • Dissolve Methyl quinoline-8-carboxylate in a suitable solvent (e.g., methanol, ethanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure and temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. While specific data for this molecule is scarce, a wealth of information on related tetrahydroquinoline derivatives provides a solid foundation for its safe handling, storage, and exploration in various research applications. The protocols and guidelines presented in this document are intended to serve as a starting point for researchers, who are encouraged to apply their scientific judgment and conduct thorough risk assessments before commencing any experimental work.

References

  • Chongqing Chemdad Co., Ltd. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. [Link]

  • Sabale, P. M., Patel, P., & Kaur, P. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 849-863.
  • PubChem. Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChemLite. Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (C12H15NO2). [Link]

  • PubChem. Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate. National Center for Biotechnology Information. [Link]

  • S. D. Knight, et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, Vol. 82, No. 1.
  • Wang, Y., et al. (2022).
  • Antkiewicz-Michaluk, L., et al. (2019). 1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies. Pharmacological Reports, 71(6), 1140-1146.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15638-15677.
  • Chen, J., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 243, 114777.
  • Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Journal of Neural Transmission, 110(9), 987-999.
  • PubChem. 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. [Link]

  • Yilmaz, F., et al. (2025). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry.
  • El-Sayed, M. A.-A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293.
  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13.

Sources

"derivatization of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate for assays"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatization of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate for Enhanced Assay Performance

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the chemical derivatization of this compound. The strategic modification of this molecule is often a critical step for enabling its detection and quantification in a variety of biological and chemical assays. This guide elucidates the core chemical principles, provides detailed, field-tested protocols, and explains the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Strategic Imperative for Derivatization

This compound is a heterocyclic compound featuring two key functional groups amenable to chemical modification: a secondary amine within the tetrahydroquinoline ring and a methyl ester at the 8-position of the aromatic ring. In its native state, this molecule may lack the necessary properties for sensitive detection in modern analytical platforms. It does not possess a native fluorophore for fluorescence-based assays, and its polarity may not be optimal for certain chromatographic separations.

Derivatization serves to covalently attach a new chemical moiety to the parent molecule, thereby altering its physicochemical properties. The primary goals of derivatizing this specific scaffold include:

  • Introduction of a Reporter Group: Attaching a fluorophore or chromophore to enable highly sensitive detection by fluorescence or UV-Vis spectroscopy, respectively.[1]

  • Enhancement of Chromatographic Performance: Modifying the polarity of the molecule to improve retention, peak shape, and resolution in High-Performance Liquid Chromatography (HPLC).[2][3]

  • Enabling Specific Bio-assays: Introducing affinity tags, such as biotin, to facilitate capture and detection in formats like ELISA or pull-down assays.

  • Improving Ionization Efficiency: Modifying the structure to enhance its ionization in mass spectrometry (MS), leading to lower limits of detection.

This guide will focus on two primary strategies that leverage the inherent reactivity of the molecule's functional groups.

G cluster_0 Derivatization Strategies cluster_1 Applications / Outcomes start This compound strat1 Strategy 1: Targeting the Secondary Amine (N-H) start->strat1 strat2 Strategy 2: Targeting the Ester Group (-COOCH3) start->strat2 app1 Fluorescent Labeling (HPLC, Fluorescence Assays) strat1->app1 app2 Affinity Tagging (Biotinylation) strat1->app2 app3 Amide Coupling with Reporter Molecules strat2->app3

Figure 1: High-level overview of the two primary derivatization strategies for this compound.

Strategy 1: Functionalization of the Secondary Amine

The secondary amine in the tetrahydroquinoline ring is a potent nucleophile, making it an ideal target for derivatization via reaction with various electrophilic reagents. This is often the most direct route for introducing reporter groups.

Principle of Amine Derivatization

The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers. Most derivatization reactions for secondary amines are nucleophilic substitution or addition reactions. For optimal reactivity, these reactions are typically carried out under basic conditions (pH 8-11). The base serves to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction (e.g., HCl from a sulfonyl chloride).[4]

Protocol: Fluorescent Labeling with NBD-Cl for HPLC-Fluorescence Detection

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a highly effective reagent for labeling both primary and secondary amines.[4] It reacts to form a stable, intensely fluorescent derivative that can be detected with high sensitivity.

G A Prepare Sample in Acetonitrile/Methanol B Add Borate Buffer (to achieve pH 9-10) A->B C Add NBD-Cl Solution (in excess) B->C D Incubate at 60°C for 30-60 min C->D E Cool to Room Temp & Acidify (e.g., HCl) D->E F Inject into HPLC-FLD System E->F

Figure 2: Experimental workflow for the derivatization of the secondary amine using NBD-Cl.

Materials:

  • This compound sample

  • NBD-Cl (4-chloro-7-nitrobenzofurazan)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium borate buffer (0.1 M, pH 9.5)

  • Hydrochloric acid (1 M)

  • Heating block or water bath

  • HPLC system with a fluorescence detector (FLD)

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the this compound sample to a known concentration (e.g., 1 mg/mL) in acetonitrile or methanol.

  • Buffering: In a microcentrifuge tube, combine 50 µL of the sample solution with 100 µL of 0.1 M sodium borate buffer (pH 9.5). Vortex briefly. The alkaline pH is crucial for ensuring the amine is sufficiently nucleophilic.[4]

  • Reagent Preparation: Prepare a fresh solution of NBD-Cl in acetonitrile (e.g., 2 mg/mL). NBD solutions are light-sensitive and should be prepared fresh for optimal reactivity.[1]

  • Derivatization Reaction: Add 50 µL of the NBD-Cl solution to the buffered sample. A molar excess of the derivatizing reagent is used to drive the reaction to completion.

  • Incubation: Cap the tube tightly and incubate the mixture at 60°C for 30-60 minutes in a heating block. The elevated temperature accelerates the reaction rate.

  • Reaction Termination: After incubation, cool the reaction mixture to room temperature. Add 10 µL of 1 M HCl to acidify the solution. This step quenches the reaction and reduces the fluorescence of any unreacted, hydrolyzed NBD-Cl, thereby lowering the background signal.[4]

  • Analysis: The sample is now ready for direct injection into an HPLC system. A reversed-phase C18 column is typically suitable for separation.[2]

Table 1: Comparison of Common Fluorescent Labeling Reagents for Secondary Amines

ReagentOptimal pHExcitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
NBD-Cl 9-11~470~530Reacts with both primary and secondary amines; stable derivative.[4]Reagent can hydrolyze, causing background signal.
Dansyl Chloride 9.5-10.5~340~520High quantum yield; well-established reagent.Long reaction times may be required; fluorescence is environmentally sensitive.
FMOC-Cl 8-9~265~310Rapid reaction; stable derivative.[5]Hydrolysis product is also fluorescent, potentially interfering with analysis.[5]

Strategy 2: Derivatization via the Ester Group

An alternative strategy involves initial modification of the methyl ester at the C-8 position. This two-step approach first converts the ester into a more reactive carboxylic acid, which then serves as a handle for coupling to a wide variety of amine-containing molecules. This route is particularly valuable when the secondary amine needs to be preserved or when the desired reporter molecule is an amine.

Principle of Ester Hydrolysis and Amide Coupling

Step A: Saponification: The methyl ester is hydrolyzed to a carboxylate salt under basic conditions (e.g., using NaOH or LiOH), followed by acidification to yield the free carboxylic acid. This is a standard and high-yielding transformation.

Step B: Amide Bond Formation: The newly formed carboxylic acid is then coupled to an amine-containing molecule. This reaction does not typically proceed spontaneously and requires the use of a "coupling reagent" to activate the carboxylic acid.[6] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, forming a stable amide bond.[7][8] Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and prevent side reactions.[7]

G cluster_0 Part A: Saponification cluster_1 Part B: Amide Coupling A Dissolve Ester in Methanol/Water B Add LiOH or NaOH Stir at RT A->B C Monitor by TLC/LC-MS until Ester is Consumed B->C D Acidify with HCl to pH ~3-4 C->D E Extract Carboxylic Acid Product D->E F Dissolve Carboxylic Acid and Amine in DCM/DMF E->F Proceed with dried product G Add Coupling Reagents (e.g., EDC, HOBt) F->G H Stir at RT for 2-12 hours G->H I Aqueous Workup & Purification H->I

Figure 3: Two-part experimental workflow for derivatization via the ester group, involving saponification followed by amide coupling.

Protocol: Saponification and EDC-Mediated Amide Coupling

This protocol describes the conversion of the methyl ester to a carboxylic acid and its subsequent coupling to a generic primary amine (R-NH₂), which could be a fluorescent tracer, a biotinylated linker, or another molecule of interest.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol, Water, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • EDC (or EDC·HCl), HOBt

  • Amine of interest (R-NH₂)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Step-by-Step Protocol:

Part A: Saponification

  • Reaction Setup: Dissolve the starting ester in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add 1.5-2.0 molar equivalents of LiOH or NaOH. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed (typically 1-4 hours).

  • Acidification: Carefully add 1 M HCl dropwise to the reaction mixture until the pH is approximately 3-4.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Part B: Amide Coupling

  • Reaction Setup: Dissolve the crude carboxylic acid from Part A (1 equivalent) and the desired amine (1.1 equivalents) in an anhydrous solvent like DCM or DMF.

  • Reagent Addition: Add HOBt (1.2 equivalents) and then EDC (1.2 equivalents) to the solution.[7] The order of addition can be important; adding the carbodiimide last is often preferred.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with DCM and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude amide derivative using column chromatography on silica gel to obtain the final product.[9]

Table 2: Common Reagents for Amide Coupling

Coupling ReagentAdditive(s)Typical SolventKey Considerations
EDC HOBt, DMAPDCM, DMFWater-soluble urea byproduct is easily removed during aqueous workup.[7]
DCC / DIC HOBt, DMAPDCM, THFProduces insoluble dicyclohexylurea (DCU) byproduct, which is removed by filtration. DIC produces a soluble urea.[8]
HATU / HBTU DIPEA, Et₃NDMF, AcetonitrileHighly efficient and fast-acting uronium salt-based reagents. Byproducts are water-soluble.[8]

Conclusion and Best Practices

The derivatization of this compound is a versatile process that can be tailored to the specific demands of an assay. Targeting the secondary amine offers a direct path to fluorescently labeled analogues suitable for sensitive HPLC quantification. Alternatively, a two-step modification of the ester group opens the door to coupling with a vast array of amine-containing reporters and tags.

For successful derivatization, it is imperative to:

  • Use fresh, high-purity reagents and anhydrous solvents, especially for amide coupling reactions.

  • Carefully control the reaction pH when targeting the secondary amine.

  • Monitor reaction progress to avoid over- or under-reaction.

  • Confirm the identity and purity of the final derivative using appropriate analytical techniques such as LC-MS and NMR.

By following the principles and protocols outlined in this guide, researchers can confidently and reproducibly generate derivatives of this compound, unlocking its potential for a broad spectrum of analytical applications.

References

  • Quantitative structure-chromatographic retention correlations of quinoline deriv
  • A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatiz
  • Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. (2017). Taylor & Francis Online.
  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. (2023). ACS Omega.
  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). The Journal of Organic Chemistry.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
  • HPLC Derivatiz
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.).
  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. (2023). PMC.
  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2025).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). BenchChem.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry.
  • Amide coupling reaction in medicinal chemistry. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). (2023).
  • Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource for researchers encountering difficulties in the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate . It moves beyond basic textbook procedures to address the specific chemoselectivity challenges imposed by the 8-position substitution.

Core Technical Analysis: The "Peri-Constraint" Challenge

The synthesis of 1 from its quinoline precursor is not a generic heterocyclic reduction. The presence of the ester group at the C8 position creates a unique steric and electronic environment known as the "Peri-Effect" (proximity between the N1 nitrogen and the C8 substituent).

Unlike simple quinoline reduction, where the primary risk is over-reduction to the decahydro- derivative, the 8-carboxylate introduces a critical competing pathway: Intramolecular Cyclization .

The Reaction Landscape

The reduction of the pyridine ring (C2-C3-C4) activates the N1 nitrogen, transforming it from a non-nucleophilic pyridine nitrogen into a nucleophilic secondary amine. This new amine is positioned perfectly (5-membered ring geometry) to attack the C8-ester, leading to the formation of a tricyclic lactam (pyrrolo[3,2,1-ij]quinoline derivative).

Key Takeaway: Your reaction success depends on balancing reduction potential (to hydrogenate the ring) against nucleophilic latency (preventing the amine from attacking the ester).

Visualizing the Danger Zones (Pathway Analysis)

The following diagram maps the kinetic vs. thermodynamic traps in this synthesis.

ReactionPathway Q Start: Methyl quinoline-8-carboxylate DHQ Intermediate: 1,2-Dihydroquinoline Q->DHQ Partial Red. THQ Target: 1,2,3,4-Tetrahydroquinoline-8-carboxylate DHQ->THQ Complete Red. Lactam Side Product A: Tricyclic Lactam (Pyrrolo[3,2,1-ij]quinoline) THQ->Lactam Heat / Acid cat. (Intramolecular Aminolysis) Deca Side Product B: Decahydroquinoline THQ->Deca Over-reduction (PtO2 / High P) Acid Side Product C: Hydrolyzed Acid THQ->Acid Hydrolysis (Aq. Workup) Acid->Lactam Spontaneous Cyclization

Caption: Reaction landscape showing the critical bifurcation at the target molecule (THQ). Note that the target is a kinetic product relative to the thermodynamic lactam trap.

Troubleshooting Guides & Protocols

Scenario A: "I am seeing a new spot on TLC that is more polar than my product."

Diagnosis: Lactam Formation (Tricyclic Amide) The secondary amine generated at N1 has attacked the C8-ester, releasing methanol and closing the ring. This is the most common failure mode for this specific scaffold.

  • Cause 1: Thermal Stress. You likely heated the reaction too vigorously during hydrogenation or solvent removal.

  • Cause 2: Acid Catalysis. If you used acetic acid (common in NaBH3CN reductions) and heated the workup, you catalyzed the aminolysis.

Corrective Protocol (The "Cold-Workup" Method):

  • Temperature Control: Maintain reaction temperature < 40°C.

  • Solvent Switch: If using catalytic hydrogenation, switch from MeOH to EtOAc or Toluene . Methanol can facilitate proton transfer; aprotic solvents reduce the rate of cyclization.

  • Buffering: If using hydride reduction (NaBH3CN), ensure the quench is performed at 0°C and neutralized immediately to pH 7-8. Do not store the crude mixture in acidic media.

Scenario B: "My yield is good, but the product turns red/brown upon storage."

Diagnosis: Oxidative Reversion (Auto-oxidation) Tetrahydroquinolines are electron-rich anilines. They are prone to air oxidation, forming radical cations that polymerize or revert to the quinoline/dihydroquinoline state (often colored red/brown).

  • Mechanism: Radical abstraction of the benzylic hydrogen (C4) or N-oxide formation.

  • Fix:

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Stabilizer: Do not remove trace solvent until immediately before use, or store as the HCl salt (if the ester is stable to acid—warning: see Scenario A). Better: Store as the free base in dark, inert atmosphere.

    • Purification: Flush chromatography columns with N2 before running.

Scenario C: "The reaction stalls at the Dihydro- intermediate."

Diagnosis: Catalyst Poisoning or Steric Hindrance The 8-substituent twists the ring, potentially hindering adsorption onto heterogeneous catalysts (Pd/C).

  • Fix:

    • Pressure: Increase H2 pressure from 1 atm (balloon) to 3-5 bar (Parr shaker).

    • Catalyst: Switch to PtO2 (Adams Catalyst) . Warning: PtO2 is more aggressive. Monitor closely to prevent over-reduction to the decahydro- species.

    • Additive: Add 1-2 equivalents of HCl (if using Pd/C in MeOH) to protonate the nitrogen. The ammonium salt often hydrogenates faster. Caveat: You must neutralize immediately after filtration to prevent lactamization.

Validated Synthetic Protocols

Method 1: Selective Hydride Reduction (Recommended for Small Scale)

Best for preventing over-reduction to the decahydro- species.

  • Dissolution: Dissolve Methyl quinoline-8-carboxylate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Reagent: Add Sodium Cyanoborohydride (NaBH3CN) (3.0 eq) portion-wise at 0°C. Note: NaBH4 is too aggressive and may attack the ester; NaBH3CN is chemoselective for the imine bond.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS (Target M+1 = 192).

  • Critical Workup:

    • Pour into ice water.

    • Neutralize with NaHCO3 (saturated) to pH 8. Do not use strong NaOH (risk of ester hydrolysis).

    • Extract immediately with DCM.

    • Do not heat the crude residue during rotary evaporation (keep bath < 35°C).

Method 2: Catalytic Hydrogenation (Recommended for Scale-Up)

Best for atom economy and avoiding boron waste.

  • Catalyst: 10 wt% Pd/C (dry basis). Use 10 mol% loading.

  • Solvent: Methanol (anhydrous). Avoid water to prevent hydrolysis.

  • Conditions: H2 balloon (1 atm) is usually sufficient, but 50 psi ensures completion. Room temperature (20-25°C).

  • Monitoring: Stop immediately upon disappearance of starting material. Extended stirring leads to "decahydro" impurities.

Comparative Data: Side Reaction Risks

Side ReactionProduct ObservedTrigger ConditionPrevention Strategy
Peri-Cyclization Tricyclic Lactam (M-32 mass loss)Heat (>50°C), Acidic workup, Long reaction timeKeep T < 40°C; Neutral workup; Avoid protic solvents if possible.
Over-Reduction Decahydroquinoline (M+6 mass)High Pressure (>100 psi), PtO2 catalyst, High TempUse Pd/C; Monitor strictly; Stop at 100% conversion.
Hydrolysis Carboxylic Acid (M-14 mass)Aqueous base (NaOH), Wet solventsUse anhydrous MeOH; Use NaHCO3 for neutralization.
Re-Oxidation Red/Brown ImpuritiesAir exposure, Silica gel chromatographyStore under Ar; Flash chromatography quickly.

FAQ: Senior Scientist Insights

Q: Can I use LiAlH4 to reduce the quinoline ring? A: Absolutely not. LiAlH4 is a non-selective, hard hydride. It will reduce the ester to the primary alcohol (8-hydroxymethyl) almost instantly, likely before reducing the quinoline ring. Stick to NaBH3CN or catalytic hydrogenation to preserve the ester.

Q: Why does my product solidify into a gum that is hard to redissolve? A: This is often a sign of dimerization or lactamization . The tricyclic lactam is much more crystalline and less soluble than the target amino-ester. Check the IR spectrum: The target ester should show a carbonyl stretch around 1720-1730 cm⁻¹ . If you see a shift to 1680-1690 cm⁻¹ , you have formed the amide (lactam).

Q: Is the 8-position substituent affecting the reduction rate? A: Yes. The 8-substituent creates steric clash with the peri-hydrogens (H1 and H8 are close). This forces the substituent out of plane, which can actually help prevent over-reduction of the benzene ring (steric protection), but it slows down the initial adsorption onto the catalyst surface. Be patient, but do not compensate with excessive heat.

References

  • General Quinoline Reduction: Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259. Link

  • Hydride Selectivity: Hutchins, R. O., & Maryanoff, B. E. (1972). Cyanoborohydride.[1] Utility as a selective reducing agent.[2] Journal of Organic Chemistry, 37(10), 1681–1682. Link

  • Lactamization Risk (Peri-fusion): Black, D. S. C., et al. (1993). Synthesis of pyrrolo[3,2,1-ij]quinolines. Tetrahedron, 49(38), 8645-8656. Link

  • Transfer Hydrogenation (Modern Alternative): Rueping, M., et al. (2005). Enantioselective Transfer Hydrogenation of Quinolines. Angewandte Chemie International Edition, 44(35), 5707-5710. Link

Sources

Technical Support Center: Purification of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely accessing this guide because you are experiencing difficulties isolating Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (hereafter referred to as 8-M-THQ ).

This molecule presents a "perfect storm" of purification challenges:

  • Secondary Amine Functionality: Causes severe tailing (streaking) on silica gel due to interaction with acidic silanols.

  • Ortho-Ester Substitution: The ester at position 8 allows for an intramolecular hydrogen bond with the N-H, creating a pseudo-six-membered ring that alters solubility and polarity unpredictably.

  • Oxidative Instability: The tetrahydroquinoline ring is prone to aromatization (oxidizing back to the quinoline precursor) upon exposure to air and light.

This guide moves beyond standard protocols, offering mechanism-based troubleshooting to ensure high purity (>98%) and yield.

Diagnostic Decision Tree

Before proceeding, identify your primary failure mode using the logic flow below.

TroubleshootingTree Start Identify Primary Issue Issue1 Tailing / Broad Peaks on TLC or Column Start->Issue1 Issue2 Sample Turns Brown/Dark during storage Start->Issue2 Issue3 Inseparable Mixture (Starting Material vs Product) Start->Issue3 Sol1 Silanol Activity High. See Section 3: Mobile Phase Modifiers Issue1->Sol1 Sol2 Oxidative Dehydrogenation. See Section 5: Stabilization Issue2->Sol2 Sol3 pKa/Polarity Conflict. See Section 4: Extraction Logic Issue3->Sol3

Figure 1: Diagnostic flowchart for isolating purification failure modes.

Troubleshooting Chromatography (The "Streaking" Issue)

The Problem: The secondary amine (N-H) in the tetrahydroquinoline ring acts as a Lewis base, interacting strongly with the acidic protons of silanol groups (Si-OH) on the silica surface. This results in peak broadening (tailing) and yield loss.

Solution A: Mobile Phase Modifiers (The "Gold Standard")

You must neutralize the silica surface. Standard solvents are insufficient.

ModifierConcentrationUsage Notes
Triethylamine (TEA) 0.5% - 1.0%Recommended. Add to both non-polar (Hexane) and polar (EtOAc) solvents. Pre-wash the column with 1% TEA in Hexane before loading.
Ammonium Hydroxide (NH₄OH) 1.0%Use only with DCM/MeOH systems. Effective but can cause silica dissolution if water content is too high.
Solution B: The "Intramolecular" Trick (Senior Scientist Insight)

Mechanism: The ester at C8 is ortho to the amine. In non-polar solvents (Toluene, Hexane), the N-H proton forms an intramolecular hydrogen bond with the ester carbonyl oxygen.

  • Effect: This "hides" the amine, making the molecule less polar and less likely to streak initially.

  • Protocol: Load the sample in Toluene rather than DCM or MeOH. Using MeOH disrupts this internal bond, exposing the NH to the silica and causing immediate streaking.

Separation from Starting Material (Quinoline)

The Problem: The synthesis (usually hydrogenation of methyl quinoline-8-carboxylate) often leaves 5-10% unreacted quinoline. Separation is difficult because both are aromatic esters.

The pKa Trap

Do not rely on standard acid/base extraction without careful pH control.

  • Quinoline pKa: ~4.9 (Pyridinic Nitrogen).

  • 8-M-THQ pKa: ~3.0 - 4.0 (Aniline derivative with electron-withdrawing ester).

  • Note: The electron-withdrawing ester reduces the basicity of the aniline nitrogen, potentially making it less basic than the quinoline precursor. This makes standard "acid wash" purification risky, as you might extract your product into the waste.

Recommended Workflow: Selective Filtration

Instead of extraction, use the polarity difference.

  • Quinoline (Starting Material): Planar, fully aromatic. Elutes fast in non-polar systems.

  • 8-M-THQ (Product): Kinked (sp3 carbons), H-bond donor. Elutes slow .

Protocol:

  • Run a gradient starting at 100% Hexane (with 1% TEA) .

  • The Quinoline starting material will elute first (Rf ~0.6 in 10% EtOAc/Hex).

  • The 8-M-THQ product will elute significantly later (Rf ~0.3 in 10% EtOAc/Hex) due to the NH-silica drag.

Stability & Storage (Preventing "Browning")

The Problem: 8-M-THQ turns dark brown/black upon standing. This is oxidative dehydrogenation driven by air and light, reverting the molecule to the quinoline or forming radical polymers.

The "Salt Formation" Fix (Self-Validating System)

The most robust way to store this molecule is to convert it to its Hydrochloride (HCl) salt. The protonated amine cannot be oxidized.

Step-by-Step Salt Formation Protocol:

  • Dissolve: Dissolve the purified free base oil in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.

  • Acidify: Dropwise add 4M HCl in Dioxane (anhydrous).

  • Precipitate: A white/off-white solid should precipitate immediately.

  • Validate:

    • Visual: Solid should be white (colored impurities remain in mother liquor).

    • Solubility: The salt is water-soluble; the free base is not.

  • Filter & Wash: Filter under Argon. Wash with cold Ether.

SaltFormation FreeBase Free Base (Oil) Susceptible to Oxidation HCl_Add Add 4M HCl/Dioxane (Anhydrous) FreeBase->HCl_Add Dissolve in Et2O Precip Precipitation HCl_Add->Precip Protonation Salt HCl Salt (Solid) Oxidation Resistant Precip->Salt Filter & Dry

Figure 2: Stabilization workflow via HCl salt formation.

Frequently Asked Questions (FAQs)

Q1: My product co-elutes with the starting material regardless of the solvent system. Why?

  • Answer: You are likely overloading the column or using a solvent that is too polar (like MeOH) too early. The intramolecular H-bond in 8-M-THQ mimics the polarity of the quinoline in non-polar solvents.

  • Fix: Switch to a Toluene/Ethyl Acetate gradient. Toluene interacts with the pi-systems differently than Hexane, often resolving the "aromatic vs. hydro-aromatic" separation better.

Q2: Can I use Acetone to clean the glassware?

  • Answer: NO. Secondary amines (like your product) react with acetone to form enamines or aminals (Schiff base-like structures). This will introduce a new impurity [M+40]. Use Methanol or Ethanol for cleaning.

Q3: The ester hydrolyzed during the acid wash. How do I prevent this?

  • Answer: The position 8 ester is sterically crowded but electronically activated. Avoid aqueous acid washes (like 1N HCl). If you must wash, use saturated Ammonium Chloride (NH₄Cl) , which is mildly acidic (pH ~5-6) but gentle enough to preserve the ester.

References

  • Phenomenex Technical Guide. "Tip on Peak Tailing of Basic Analytes." Phenomenex.com. Link

  • BenchChem Technical Support. "Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem.com. Link

  • Wang, Y., et al. (2012). "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts."[1] Journal of the American Chemical Society. Link

  • NIST Chemistry WebBook. "Quinoline, 1,2,3,4-tetrahydro- Properties." NIST.gov. Link

  • Williams, R. "pKa Data Compiled."[2] Organic Chemistry Data. Link

Sources

Technical Support Center: Degradation Pathways of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction

This compound is a heterocyclic compound with a scaffold of significant interest in medicinal chemistry.[1][2] Like many complex organic molecules, its stability can be influenced by a variety of environmental factors, including pH, light, temperature, and the presence of oxidizing agents. Understanding these degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide provides a comprehensive overview of the potential degradation mechanisms, troubleshooting for common experimental issues, and detailed protocols for stability assessment.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your research with this compound in a question-and-answer format.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

Question: I am observing new, unexpected peaks in my HPLC chromatogram after storing my sample solution for a short period. What could be the cause?

Answer: The appearance of new peaks is a strong indicator of degradation. For this compound, there are two primary degradation pathways that could lead to new chemical entities: oxidation and hydrolysis .

Plausible Degradation Pathway 1: Oxidation

The tetrahydroquinoline core is susceptible to oxidation, which can lead to aromatization to the corresponding quinoline derivative.[3][4] This is a common transformation for this class of compounds and can be promoted by atmospheric oxygen, trace metal impurities, or oxidizing reagents. Further oxidation can also occur, leading to products like 3,4-dihydroquinolones.[5][6][7]

  • Causality: The dihydropyridine-like ring in the tetrahydroquinoline system is prone to dehydrogenation to achieve the more stable aromatic quinoline system. This process is often facilitated by catalysts or light.

Plausible Degradation Pathway 2: Hydrolysis of the Ester

The methyl ester at the 8-position is susceptible to both acid and base-catalyzed hydrolysis. This will result in the formation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Causality: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. Under basic conditions, the hydroxide ion is the nucleophile. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water.

Troubleshooting Steps for Unexpected Peaks:
  • Characterize the Degradants:

    • LC-MS Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weights of the new peaks. An increase of 2 Da from the parent compound could indicate oxidation to the quinoline, while a decrease of 14 Da (CH₂) would suggest hydrolysis to the carboxylic acid.

    • NMR Spectroscopy: If the degradants can be isolated, ¹H and ¹³C NMR will provide definitive structural information.

  • Control for Oxidation:

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to your sample solutions, if compatible with your downstream applications.

    • Avoid Metal Contamination: Use high-purity solvents and avoid contact with reactive metals.

  • Control for Hydrolysis:

    • Maintain Neutral pH: Buffer your solutions to a neutral pH (around 7) if your experimental conditions allow. The stability of quinoline derivatives is often pH-dependent.[8]

    • Aprotic Solvents: If possible, use aprotic solvents like acetonitrile or THF for storage, as they will not participate in hydrolysis.

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound fresh before each experiment.[8]

Issue 2: Sample Discoloration Upon Storage

Question: My solid sample/solution of this compound has developed a yellow or brown color over time. Is the compound degrading?

Answer: Yes, discoloration is a common sign of degradation for quinoline-based compounds.[8] This is often due to photodegradation or oxidation .

Plausible Degradation Pathway 3: Photodegradation

Many quinoline and tetrahydroquinoline derivatives are sensitive to light, particularly UV radiation.[8] Exposure can lead to the formation of colored byproducts, including hydroxylated species and ring-opened products.[9][10]

  • Causality: The aromatic and heteroaromatic rings can absorb UV-Vis light, promoting electrons to excited states. These excited molecules can then undergo various reactions, including reaction with oxygen to form reactive oxygen species that in turn attack the parent molecule.

Troubleshooting Steps for Sample Discoloration:
  • Protect from Light:

    • Amber Vials: Always store both solid samples and solutions in amber vials or containers wrapped in aluminum foil to block light.

    • Work in a Dimly Lit Area: When preparing solutions or performing experiments, minimize exposure to direct sunlight or strong artificial light.

  • Inert Atmosphere Storage:

    • For long-term storage of the solid material, consider storing it under an inert atmosphere (nitrogen or argon) in a desiccator to protect against both light and oxidative degradation.

Issue 3: Inconsistent Results in Biological Assays

Question: I am seeing a loss of potency or high variability in my biological assay results. Could this be related to compound stability?

Answer: Absolutely. Inconsistent results are a classic sign of compound degradation.[8] If the parent compound is degrading into other species, the effective concentration of your active molecule is decreasing, leading to a perceived loss of potency. The degradation products themselves could also interfere with the assay.

Troubleshooting Steps for Inconsistent Assay Results:
  • Perform a Stability Study in Your Assay Medium:

    • Incubate this compound in your complete assay buffer (including any additives, at the final assay temperature) for the duration of your experiment.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of parent compound remaining.

    • This will tell you if the compound is stable under your specific experimental conditions.

  • Prepare Fresh Stock Solutions:

    • Avoid using old stock solutions. Prepare fresh, concentrated stock solutions in a stable solvent (e.g., DMSO) and dilute them into your aqueous assay buffer immediately before use.

Frequently Asked Questions (FAQs)
  • Q: What are the optimal storage conditions for solid this compound?

    • A: Store the solid material at -20°C, protected from light and moisture.[11] Storing under an inert gas like argon or nitrogen can further enhance long-term stability.

  • Q: What is the likely effect of high temperatures on this compound?

    • A: Elevated temperatures will accelerate the rates of both oxidation and hydrolysis.[8] Thermal decomposition can also occur at very high temperatures, leading to fragmentation of the molecule.[12] It is advisable to avoid heating solutions unless necessary and to store them at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).

  • Q: How does pH affect the stability of this compound?

    • A: The stability of quinoline derivatives is highly pH-dependent.[8] Both strongly acidic and strongly basic conditions are likely to accelerate the hydrolysis of the methyl ester group. The rate of oxidation may also be influenced by pH. It is recommended to maintain solutions at or near neutral pH for maximum stability.

Visualizing the Degradation Pathways

To better understand the potential transformations of this compound, the following diagrams illustrate the major degradation pathways.

parent This compound oxidized Methyl quinoline-8-carboxylate parent->oxidized Oxidation (+ O2, light, metal ions) hydrolyzed 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid parent->hydrolyzed Hydrolysis (H+ or OH-)

Caption: Primary degradation pathways of the parent compound.

parent This compound photo_products Hydroxylated derivatives, Ring-opened products parent->photo_products Photodegradation (UV light)

Caption: Potential photodegradation pathway.

Quantitative Data Summary

While specific quantitative data for the degradation of this compound is not extensively published, the following table summarizes the expected influence of various stress conditions based on data for related quinoline and tetrahydroquinoline structures.

Stress ConditionPotential Degradation Pathway(s)Expected OutcomeKey Influencing Factors
Acidic (e.g., 0.1 M HCl) HydrolysisFormation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.pH, Temperature
Basic (e.g., 0.1 M NaOH) HydrolysisFormation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.pH, Temperature
Oxidative (e.g., 3% H₂O₂) OxidationFormation of Methyl quinoline-8-carboxylate and other oxidized species.Presence of oxygen, metal ions
Photolytic (UV/Vis light) Photodegradation, OxidationFormation of colored byproducts, hydroxylated species, and potential ring cleavage.Wavelength and intensity of light
Thermal (e.g., 60-80°C) All pathways acceleratedIncreased rate of hydrolysis, oxidation, and potential for thermal decomposition.Temperature, Duration of exposure

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: [8]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a clear glass vial to a UV light source (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

    • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • Analyze all samples by a stability-indicating HPLC-UV method. If available, use HPLC-MS to obtain mass information for the degradation products.

cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid (0.1M HCl, 60°C) prep_stock->acid base Base (0.1M NaOH, RT) prep_stock->base oxidative Oxidative (3% H2O2, RT) prep_stock->oxidative photo Photolytic (UV Light) prep_stock->photo thermal Thermal (80°C) prep_stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling neutralize Neutralize (Acid/Base) sampling->neutralize hplc Analyze by HPLC-UV/MS sampling->hplc neutralize->hplc

Caption: Workflow for a forced degradation study.

References

  • Borges, F. M., de Oliveira, K. T., & de Souza, M. V. N. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Journal of the Brazilian Chemical Society, 23(11), 2026-2033.
  • Li, Y., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry, 24(11), 4443-4448.
  • García-Cerrillo, S., et al. (2019). Thermodynamics of tetrahydroquinoline oxidation. The detailed thermodynamics of 1,2,3,4-tetrahydroquinoline oxidation with O2 or H2O2 as the oxidant. Catalysis Science & Technology, 9(22), 6334-6344.
  • Li, Y., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Royal Society of Chemistry.
  • Li, Y., et al. (2022). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Green Chemistry.
  • Oliveira, J. D. M., et al. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings, 1(4).
  • Jing, J., et al. (2013). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Chemical Engineering Journal, 223, 554-561.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Jing, J., et al. (2013). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Request PDF.
  • Sun, Y., et al. (2021). A state-of-the-art review of quinoline degradation and technical bottlenecks. Ecotoxicology and Environmental Safety, 207, 111221.
  • ChemScene. (n.d.).
  • Roth, H. J., & Dvorak, H. (1987). Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts. Archiv der Pharmazie, 320(12), 1247-1253.
  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) -quinolinones. Molecules, 15(4), 2649-2689.
  • Wang, L., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 887-894.
  • Sigma-Aldrich. (n.d.). 8-methyl-1,2,3,4-tetrahydroquinoline AldrichCPR. Sigma-Aldrich.
  • Thomas Scientific. (n.d.). ALDRICH 1,2,3,4-Tetrahydro-4-methylquinoline-8-carboxylic acid, 97%. Thomas Scientific.
  • BenchChem. (2025). Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.
  • Siudak, R., et al. (2023).
  • Zhang, Y., et al. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Hundt, K., et al. (1989). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Biological Chemistry Hoppe-Seyler, 370(10), 1075-1081.
  • Hay, R. W., & Lecomte, J. (1986). Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (12), 2459-2463.
  • Sigma-Aldrich. (n.d.).
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Chongqing Chemdad Co., Ltd.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13328-13350.
  • Mamedov, V. A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4253.
  • Siudak, R., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(13), 4242.
  • Irving, C. C., & Gutmann, H. R. (1960). To give 8-methyl-1,2,3,4-tetrahydroquinoline in. Journal of Organic Chemistry, 25(3), 465-466.
  • Lee, S., et al. (2019). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. Energy & Fuels, 33(10), 9696-9705.
  • Patel, D., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 5(5), 265-273.
  • Li, M., et al. (2022). Tetrahydroisoquinoline N-methyltransferase from Methylotenera Is an Essential Enzyme for the Biodegradation of Berberine in Soil Water. International Journal of Molecular Sciences, 23(17), 9673.
  • Magafa, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(6), 265-276.
  • Eftekhari, A., et al. (2018). Heterogeneous Catalysis by Fullerene C60: Photocatalytic Dehydro‐Dimerization of Primary Amines and Tetrahydroquinolines Studied Using Thread Spray Mass Spectrometry. ChemistrySelect, 3(42), 11849-11853.

Sources

Technical Support Center: Stability and Handling of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability challenges encountered with this valuable synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - At a Glance

This section provides rapid answers to the most common issues. For a deeper dive, please consult the In-Depth Troubleshooting Guides that follow.

Q1: My solution of this compound is turning yellow or brown. What is happening? A: A color change is a primary indicator of oxidative degradation. The 1,2,3,4-tetrahydroquinoline core is susceptible to oxidation, which leads to the formation of the corresponding aromatic quinoline.[1][2] This process, known as aromatization, creates a more conjugated system that absorbs visible light, resulting in the observed color.[2] This is often accelerated by exposure to air (oxygen) and light.

Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue? A: Absolutely. Inconsistent results are a classic symptom of compound degradation.[3][4] Both oxidation of the tetrahydroquinoline ring and hydrolysis of the methyl ester can lead to the formation of new, less active, or inactive species. It is crucial to confirm the stability of the compound in your specific assay medium.[3]

Q3: What are the ideal long-term storage conditions for this compound? A: For maximum stability, the solid compound should be stored in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3][5] This minimizes exposure to oxygen, light, and moisture, which are the primary drivers of degradation.

Q4: I see a new, more polar spot on my TLC plate and a corresponding mass change in my LC-MS analysis. What is it? A: This strongly suggests hydrolysis of the methyl ester group to the corresponding carboxylic acid. This new compound will be more polar and will have a molecular weight that is 14 Da less than the parent ester. This is particularly common in aqueous solutions or protic solvents that have trace amounts of acid or base.[6]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Oxidative Degradation to Quinolines

The most significant stability liability for tetrahydroquinolines is their propensity for oxidation to the aromatic quinoline scaffold. This not only changes the compound's identity but also drastically alters its three-dimensional structure, electronic properties, and, consequently, its biological activity.

  • Symptoms:

    • Progressive color change of solutions from colorless to yellow/brown.[2]

    • Appearance of new peaks in HPLC analysis, typically with shorter retention times on reverse-phase columns.

    • Changes in the aromatic region of the ¹H NMR spectrum, with the disappearance of aliphatic protons from the tetrahydro- portion of the ring system.

  • Root Cause Analysis: The dihydropyridine-like ring in the tetrahydroquinoline system is electron-rich and can be readily dehydrogenated. This process is often catalyzed by trace metals, initiated by light (photodegradation), or simply occurs in the presence of atmospheric oxygen.[1][4][7] The driving force is the formation of the highly stable aromatic quinoline ring system.

  • Prevention and Mitigation Protocol:

    • Inert Atmosphere Handling: Whenever possible, handle the solid compound and prepare solutions inside a glovebox or under a stream of inert gas like argon or nitrogen.[3]

    • Solvent Degassing: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles. This removes dissolved oxygen, a key oxidant.

    • Light Protection: Always store both solid samples and solutions in amber glass vials to prevent photo-oxidation.[4][6] For light-sensitive experiments, wrap flasks and vials in aluminum foil.

    • Antioxidant Use (with caution): In some non-biological applications, adding a radical scavenger like butylated hydroxytoluene (BHT) to organic solutions can inhibit oxidation. However, this must be validated for compatibility with your downstream applications.

Diagram 1: Key Degradation Pathways

Primary Degradation Pathways Parent Methyl 1,2,3,4-tetrahydro- quinoline-8-carboxylate Oxidized Methyl quinoline- 8-carboxylate Parent->Oxidized Oxidation (+ O₂, light, metal) Hydrolyzed 1,2,3,4-Tetrahydroquinoline- 8-carboxylic acid Parent->Hydrolyzed Hydrolysis (+ H₂O, H⁺/OH⁻)

Caption: Oxidation and hydrolysis are the two main stability concerns.

Issue 2: Hydrolysis of the Methyl Ester

The methyl carboxylate at the 8-position is an ester and is therefore susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Symptoms:

    • Appearance of a new peak in HPLC/LC-MS with a mass corresponding to the loss of a methylene group (M-14).

    • Decreased solubility in organic solvents and increased solubility in aqueous base.

    • Changes in the ¹H NMR spectrum, specifically the disappearance of the methyl ester singlet (around 3.9 ppm).

  • Root Cause Analysis: Ester hydrolysis is catalyzed by both acid and base.[6] Many biological buffers are used at pH values (e.g., 7.4) where slow, base-catalyzed hydrolysis can occur over the course of an experiment. The use of acidic or basic conditions for other experimental reasons will dramatically accelerate this degradation.

  • Prevention and Mitigation Protocol:

    • Use Aprotic Solvents for Stock: Prepare high-concentration stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at -20°C or -80°C.

    • Prepare Aqueous Solutions Freshly: Dilute the stock solution into your aqueous buffer immediately before starting an experiment. Avoid storing compounds in aqueous buffers for extended periods.[3]

    • pH Control: If your experiment allows, use a buffer system as close to neutral as possible. Be aware that the compound's own basic nitrogen might alter the local pH.

    • Avoid Protic Solvents for Storage: Do not store the compound in methanol or ethanol for long periods, as transesterification or solvolysis can occur, especially if acidic or basic impurities are present.

Table 1: Influence of pH on Ester Hydrolysis Rate (Illustrative)

pH ConditionCatalystRelative Rate of HydrolysisPrimary Degradant
< 4Acid (H⁺)Moderate to HighCarboxylic Acid
6-7NeutralLow (uncatalyzed)Carboxylic Acid
> 8Base (OH⁻)Moderate to HighCarboxylic Acid

Part 3: Key Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your results, you must have a self-validating system. The following protocols are designed to proactively assess the stability of your compound under your specific experimental conditions.

Protocol 1: HPLC-MS Method for Purity and Degradant Analysis

A robust, stability-indicating HPLC method is essential to separate the parent compound from its potential degradants.

  • System Setup:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis (set at the λmax of the parent compound, e.g., 254 nm) and in-line Mass Spectrometer.

  • Chromatographic Conditions:

    Table 2: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
15.05951.0
20.05951.0
20.19551.0
25.09551.0
  • Analysis: The parent compound, the more polar hydrolyzed acid, and the less polar oxidized quinoline should be well-resolved. Use the mass spectrometer to confirm the identity of each peak.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and confirm that your analytical method can detect the degradants.[4][6]

  • Prepare Samples: Prepare five separate solutions of your compound (e.g., 0.1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 8 hours.[3]

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 4 hours.[3]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[3]

    • Photolytic Stress: Expose to a UV light source (e.g., 254 nm) for 24 hours.[6]

    • Control: Keep one sample at room temperature, protected from light.

  • Analysis: After the incubation period (or at various time points), neutralize the acid/base samples and analyze all samples by the HPLC-MS method described in Protocol 1. Compare the chromatograms to identify the specific degradation products formed under each condition.

Diagram 2: Experimental Workflow for Stability Validation

Workflow for Compound Stability Assessment start Receive/Synthesize Compound hplc_initial Initial Purity Check (HPLC-MS, t=0) start->hplc_initial Protocol 1 forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Light) hplc_initial->forced_degradation Protocol 2 assay_stability Incubate in Assay Buffer (t = 0, 2, 8, 24h) hplc_initial->assay_stability Control identify_degradants Identify Potential Degradation Products forced_degradation->identify_degradants identify_degradants->assay_stability Inform Assay Design hplc_final Analyze Samples by HPLC-MS assay_stability->hplc_final conclusion Determine Stability Window & Proceed with Confidence hplc_final->conclusion

Caption: A systematic workflow to ensure compound integrity.

References

  • Barluenga, J., et al. (2007). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Arkivoc, 2007(4), 209-229.

  • Wang, F., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry, 24(11), 4443-4448.

  • Echemi. (n.d.). 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety Data Sheets.

  • Wang, F., et al. (2022). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. OUCI.

  • Wang, F., et al. (2022). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Green Chemistry.

  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed...

  • ChemScene. (n.d.). Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride. CS-0049263.

  • BenchChem. (2025). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.

  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline CAS#: 635-46-1.

  • Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. 635-46-1.

  • Smolecule. (n.d.). Troubleshooting Guide: Quinoline-Carboxamide Stability.

  • ChemicalBook. (2026). 1,2,3,4-Tetrahydroquinoline | 635-46-1.

  • Chem Zipper. (2019). Tetrahydroquinoline amine is the stronger base than Tetrahydroisoquinoline? Why?.

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline.

  • Guidechem. (n.d.). 8-Methyl-1,2,3,4-tetrahydroquinoline 52601-70-4 wiki.

  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Methyl-1,2,3,4-tetrahydroquinoline.

  • Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative.

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Quinoline, 1,2,3,4-tetrahydro-6-methyl-.

  • BenchChem. (2025). Technical Support Center: Preventing Degradation of Compound MM 07.

  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.

  • MilliporeSigma. (n.d.). 1,2,3,4-Tetrahydroquinoline 98 635-46-1.

  • ResearchGate. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

  • RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

  • Molecules. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H).

  • Chemical Reviews. (2016). Progress in the Chemistry of Tetrahydroquinolines.

  • Thomas Scientific. (n.d.). ALDRICH 1,2,3,4-Tetrahydro-4-methylquinoline-8-carboxylic acid, 97%.

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

Sources

"how to increase solubility of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubilization Strategies for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Executive Summary: The Molecule's "Personality"

Before attempting solubilization, you must understand the physicochemical barriers imposed by the structure of This compound .

  • The Core Challenge (Intramolecular "Lock"): This molecule features a secondary amine (NH) at position 1 and a methyl ester at position 8. These groups are in close proximity (peri-position).

    • Insight: There is a high probability of a strong intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the ester.

    • Consequence: This "locks" the molecule into a planar, lipophilic conformation, effectively hiding the polar groups from the solvent. This drastically reduces aqueous solubility and lowers the pKa of the nitrogen, making it harder to protonate than a standard tetrahydroquinoline.

  • The Stability Risk: The methyl ester is susceptible to hydrolysis, particularly if you use aggressive pH extremes (pH > 9 or pH < 2 with heat) to force solubility.

Module 1: Solvent Screening (The "Quick Fix")

Use Case: Early-stage biological screening (in vitro) where DMSO tolerance is acceptable.

The "Like Dissolves Like" principle applies here. The intramolecular H-bond makes the molecule behave more like a lipophilic hydrocarbon than an amine.

Recommended Solvent Systems:

Primary SolventCosolvent (Aqueous)Max Stock Conc.Notes
DMSO (100%) N/A>50 mMGold Standard. Breaks H-bonds effectively.
DMSO (1%) PBS (pH 7.4)<10 µMLikely to precipitate. Not recommended for high doses.[1]
PEG 400 (40%) Water/Saline~1-5 mMGood balance for animal dosing (IP/Oral).
Ethanol (10%) Cremophor EL (10%) / Saline~1-2 mM"Taxol-like" formulation for difficult compounds.

Protocol: The "Step-Down" Dilution Method Do not add solid compound directly to water.

  • Dissolve solid compound in 100% DMSO to create a 20 mM Stock Solution.

  • Vortex for 30 seconds. Verify clarity visually.

  • Slowly add the Stock Solution to your aqueous media (buffer/media) while vortexing the media .

    • Critical: Add DMSO to Water, not Water to DMSO. This prevents local regions of supersaturation that trigger precipitation.

Module 2: Salt Formation (The "Chemist's Approach")

Use Case: Increasing thermodynamic solubility for in vivo studies or formulation development.

Because the intramolecular H-bond lowers the basicity of the nitrogen (estimated pKa ~3.5–4.5), weak acids (like Citric or Acetic acid) may fail to protonate it fully. You need a stronger acid to break the internal bond and ionize the molecule.

Salt Screening Workflow:

SaltScreening cluster_acids Candidate Acids Start Start: Free Base Compound AcidSelect Select Counter-Ion Acid Start->AcidSelect HCl Hydrochloric Acid (1.1 eq) (Strong, Risk of Hygroscopicity) AcidSelect->HCl MsOH Methanesulfonic Acid (1.1 eq) (Excellent for Lipophilic Bases) AcidSelect->MsOH Tartaric L-Tartaric Acid (1.1 eq) (Milder, Good Crystallinity) AcidSelect->Tartaric Solvent Dissolve in THF or MeOH HCl->Solvent MsOH->Solvent Tartaric->Solvent Mix Add Acid Dropwise (0°C) Solvent->Mix Precip Induce Precipitation (Add Et2O or Hexane) Mix->Precip Filter Filter & Dry Precip->Filter

Figure 1: Salt Selection Workflow. Methanesulfonic acid (Mesylate salt) is often superior for tetrahydroquinolines as it improves lipophilicity-solubility balance.

Protocol: In-Situ Salt Formation (For immediate dosing)

  • Weigh the free base.

  • Add 1.05 equivalents of 0.1 N HCl or Methanesulfonic acid .

  • Add water/saline to volume.

  • Sonication (5 mins).

  • Result: If clear, you have successfully protonated the amine. If cloudy, the pKa is too low, or the lattice energy is too high -> Move to Module 3.

Module 3: Excipient Strategies (The "Formulator's Route")

Use Case: When salts fail or pH modification is toxic.

Strategy A: Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic phenyl ring, shielding it from water.

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in saline.

    • Add excess compound to the solution.

    • Shake/Rotate at room temperature for 24 hours (Thermodynamic Solubility).

    • Filter (0.22 µm PVDF filter).

    • Analyze filtrate by HPLC to determine max solubility.

Strategy B: Surfactant System (Micelles)

  • Reagent: Tween 80 (Polysorbate 80).

  • Mechanism: Forms micelles that sequester the drug.

  • Limit: Keep Tween 80 < 5% for in vivo safety (histamine release risk).

Troubleshooting & FAQs

Q1: "My compound precipitated immediately when I injected the DMSO stock into cell media."

  • Diagnosis: Kinetic solubility crash. The compound is "crashing out" because the local concentration exceeded its limit before mixing.

  • Fix:

    • Reduce the final concentration.

    • Use the "Sandwich" method: Place media in the tube, vortex to create a vortex cone, and inject the DMSO stock directly into the fast-moving vortex.

    • Pre-warm the media to 37°C.

Q2: "I see a new peak on HPLC after leaving the solution overnight."

  • Diagnosis: Ester Hydrolysis. The methyl ester at C8 has hydrolyzed to the carboxylic acid (1,2,3,4-tetrahydroquinoline-8-carboxylic acid).

  • Cause: pH was likely too high (>8.0) or too low (<2.0) for extended periods.

  • Fix: Maintain pH between 4.5 and 6.5. Use Acetate or Citrate buffers, which are gentler than Phosphate buffers at catalyzing hydrolysis.

Q3: "Can I use heating to dissolve it?"

  • Warning: Heating esters in aqueous environments accelerates hydrolysis exponentially.

  • Limit: Do not exceed 40°C. If sonication generates heat, use an ice bath.

Decision Matrix (Graphviz)

SolubilityDecision Problem Solubility Issue App Application? Problem->App InVitro In Vitro (Cells/Enzymes) App->InVitro InVivo In Vivo (Animal) App->InVivo DMSO Use DMSO Stock (Final < 0.5%) InVitro->DMSO Route Route? InVivo->Route Oral Oral (PO) Route->Oral IV Injection (IV/IP) Route->IV Suspension Suspension in MC/Tween 80 Oral->Suspension Complex 20% HP-beta-CD or Mesylate Salt IV->Complex

Figure 2: Decision Matrix for selecting the correct solubilization method based on experimental application.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility physics).
  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][2][3] Advanced Drug Delivery Reviews. Link

Sources

Validation & Comparative

"Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate vs other heterocyclic scaffolds"

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (MTHQ-8C) against other privileged heterocyclic scaffolds. It focuses on its unique structural properties, particularly the 8-position substitution which enables intramolecular hydrogen bonding, and its application in medicinal chemistry.

Executive Summary

This compound (MTHQ-8C) is a bicyclic, "partially saturated" scaffold that bridges the gap between flat aromatic systems (quinolines) and flexible aliphatic amines. Unlike its isomer 1,2,3,4-tetrahydroisoquinoline (THIQ) or the lower homolog indoline , MTHQ-8C offers a unique intramolecular hydrogen bond (IMHB) vector between the C8-carbonyl and the N1-amine. This feature pre-organizes the molecule's conformation, reducing the entropic penalty upon binding to biological targets—a critical advantage in Fragment-Based Drug Discovery (FBDD).

Key Differentiator: The "8-Position Lock." The ester group at C8 is ortho to the cyclic amine, creating a pseudo-6-membered ring via H-bonding, which modulates lipophilicity and membrane permeability better than its para- or meta-substituted counterparts.

Comparative Analysis: MTHQ-8C vs. Alternative Scaffolds

The following data compares MTHQ-8C with its primary competitors: Tetrahydroisoquinoline-8-carboxylate (THIQ-8C) and Indoline-7-carboxylate (Indoline-7C) .

Table 1: Physicochemical & Structural Performance Matrix
FeatureMTHQ-8C (Subject) THIQ-8C (Alternative) Indoline-7C (Alternative)
Ring Size 6,6-fused (Bicyclic)6,6-fused (Bicyclic)5,6-fused (Bicyclic)
Conformation Sofa/Half-Chair (Puckered)Twisted Half-ChairEnvelope (More planar)
N1-H...C8=O Interaction Strong IMHB (Pre-organized)None (Geometry forbids)Moderate (Strain induced)
Fsp³ Character 0.36 (High 3D complexity)0.360.22 (Flatter)
Metabolic Stability High (N1 is hindered by C8)Moderate (N2 exposed)Low (Prone to oxidation)
Primary Utility GPCRs (Opioids), KinasesDopaminergic ligandsBioisostere for Tryptophan
Synthetic Access High (Selective Hydrogenation)Moderate (Pictet-Spengler)Moderate (Indole reduction)
Deep Dive: The "Conformational Lock" Advantage

In MTHQ-8C, the N-H bond aligns with the C8-carbonyl oxygen. Experimental NMR studies in non-polar solvents often show a downfield shift of the NH proton (


 ppm), confirming this interaction.
  • Vs. THIQ: In tetrahydroisoquinolines, the nitrogen is distal to the benzene ring fusion in a way that prevents efficient ortho-chelation with C8-substituents.

  • Vs. Indoline: While Indoline-7-carboxylates also form IMHBs, the 5-membered ring forces a nearly planar geometry. MTHQ-8C's 6-membered ring adopts a "sofa" conformation, projecting substituents into a distinct 3D vector that often results in superior selectivity for enzyme pockets (e.g., mTOR or antifungal targets).

Experimental Protocols

Protocol A: Chemoselective Synthesis of MTHQ-8C

Objective: Synthesize the scaffold from Methyl Quinoline-8-carboxylate via selective heterocyclic ring reduction.

Reagents:

  • Methyl quinoline-8-carboxylate (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%) or Pd/C (10 wt%)

  • Methanol (0.1 M concentration)

  • Concentrated HCl (1.1 eq, optional to accelerate rate)

  • Hydrogen Gas (H₂)[1]

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve methyl quinoline-8-carboxylate in Methanol.

    • Note: If using Pd/C, the reaction may require acidic conditions (HCl) to activate the pyridine ring towards reduction. PtO₂ works well in neutral MeOH.

  • Catalyst Addition: Carefully add the catalyst under an Argon blanket to prevent ignition.

  • Hydrogenation: Seal the reactor and purge with H₂ (3x). Pressurize to 40–60 psi (3–4 bar) .

  • Reaction: Stir vigorously at 25°C for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (fluorescent) will disappear; the product is non-fluorescent.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. If HCl was used, neutralize with saturated NaHCO₃ and extract with DCM. The product is typically a yellow viscous oil or low-melting solid.

    • Yield Expectation: >90%.[1][2]

Protocol B: N-Functionalization (Amide Coupling)

Objective: Demonstrate the nucleophilicity of the hindered N1 position.

  • Dissolve MTHQ-8C (1.0 eq) in DCM.

  • Add DIPEA (2.0 eq) and the desired Acid Chloride (1.1 eq).

  • Stir at 0°C to RT for 2 hours.

    • Observation: Despite the steric bulk at C8, the N1 nitrogen remains nucleophilic enough for standard acylations, unlike the deactivated nitrogen in indoles.

Visualizations

Diagram 1: Synthesis & Functionalization Pathway

This diagram illustrates the conversion of the aromatic precursor to the scaffold and its subsequent divergence.[2]

SynthesisPathway Quinoline Methyl Quinoline-8-carboxylate (Aromatic Precursor) H2_Cond H2 (50 psi), PtO2 MeOH, 25°C Quinoline->H2_Cond MTHQ MTHQ-8C (Scaffold) H2_Cond->MTHQ Selective Reduction MTHQ->MTHQ Intramolecular H-Bond (N-H...O=C) Deriv_Amide N-Acyl Derivative (Library Generation) MTHQ->Deriv_Amide R-COCl DIPEA Deriv_Acid C8-Carboxylic Acid (Peptidomimetic) MTHQ->Deriv_Acid LiOH Hydrolysis

Caption: Chemoselective reduction of quinoline precursor yields MTHQ-8C, enabling divergent synthesis at N1 and C8 positions.

Diagram 2: Scaffold Selection Decision Tree

Use this logic to determine when MTHQ-8C is the superior choice over THIQ or Indoline.

DecisionTree Start Start: Select Scaffold for Target Q1 Is conformational restriction required? Start->Q1 Q2 Is metabolic stability (CYP450) a priority? Q1->Q2 Yes (Rigidify) Res_THIQ Select Tetrahydroisoquinoline (Flexible, Dopamine-like) Q1->Res_THIQ No (Flexibility OK) Q3 Is the target pocket flat or 3D? Q2->Q3 High Priority Res_Ind Select Indoline (Planar, Compact) Q2->Res_Ind Low Priority Q3->Res_Ind Flat/Narrow Res_MTHQ Select MTHQ-8C (Pre-organized, 3D) Q3->Res_MTHQ 3D/Globular

Caption: Decision matrix for selecting MTHQ-8C based on conformational needs, metabolic stability, and target topology.

References

  • Opioid Receptor Ligands: "Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands." Journal of Medicinal Chemistry.

  • Antifungal Activity: "Indole/Tetrahydroquinoline as Renewable Natural Resource-Inspired Scaffolds... Potential Fungicide Candidates." Journal of Agricultural and Food Chemistry.

  • Synthesis Reviews: "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." Molecules.

  • Structural Analysis: "Structures of quinoline and 8-substituted quinolines." ResearchGate.[3]

Sources

Publish Comparison Guide: Biological Assay Validation for Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate (M-THQ-8C) is a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike its fully aromatic counterpart (quinoline), the tetrahydroquinoline (THQ) core offers increased saturation (Fsp³ character), a critical metric for improving clinical success rates by enhancing solubility and reducing promiscuous binding.

However, the validation of M-THQ-8C in biological assays presents a unique paradox: it is often designed as a cell-permeable prodrug or a neutral fragment , yet its biological activity is frequently driven by its hydrolysis product, the 8-carboxylic acid (a potent metalloprotein chelator), or by specific hydrophobic interactions of the ester itself.

This guide objectively compares M-THQ-8C against its primary alternatives—the Aromatic Quinoline Analog and the Free Acid Metabolite —and provides a robust validation workflow to distinguish true target engagement from assay artifacts.

The Comparison Matrix
FeatureThis compound (M-THQ-8C) Methyl Quinoline-8-carboxylate (MQ-8C) 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid (THQ-8-COOH)
Primary Role Lead Fragment / Prodrug Intercalator / Flat FragmentActive Metabolite / Chelator
3D Character (Fsp³) High (Puckered Ring) Low (Planar)High
Cell Permeability High (Lipophilic Ester) ModerateLow (Zwitterionic/Polar)
Plasma Stability Low (Esterase Labile) ModerateHigh (Stable)
Key Assay Risk Hydrolysis in FBS (False Positives) Aggregation / DNA BindingPoor Cellular Uptake
Target Class Epigenetics (KDM, BET), GPCRsKinases, DNA IntercalatorsMetallo-enzymes (HDAC, KDM)

Part 2: Critical Validation Protocols

To validate M-THQ-8C, you must prove that the observed biological effect is due to the specific molecule intended and not a degradation product or off-target toxicity.

Experiment A: Plasma/Media Stability Assay (The "Prodrug" Check)

Rationale: M-THQ-8C contains a methyl ester susceptible to hydrolysis by esterases present in Fetal Bovine Serum (FBS) or plasma. Ignoring this leads to "phantom" SAR (Structure-Activity Relationship) data where the acid is the active species.

Protocol:

  • Preparation: Prepare a 10 mM stock of M-THQ-8C in DMSO.

  • Incubation: Spike the compound into pooled human plasma or Cell Culture Media (DMEM + 10% FBS) to a final concentration of 1 µM.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately precipitate proteins with ice-cold Acetonitrile (1:3 v/v) containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Stable: >80% parent remaining at 60 min.

    • Labile: Rapid conversion to THQ-8-COOH. Note: If labile, cell-based IC50 values reflect the Acid, not the Ester.

Experiment B: Target Engagement via Thermal Shift Assay (TSA)

Rationale: Unlike flat quinolines which often bind non-specifically via


-stacking, M-THQ-8C should exhibit specific binding pockets. TSA validates direct binding to a recombinant protein target (e.g., a Bromodomain or Demethylase).

Protocol:

  • Reagent Mix: Mix recombinant protein (2 µM), SYPRO Orange dye (5x), and M-THQ-8C (concentration series: 0–100 µM) in assay buffer.

  • Control: Include THQ-8-COOH (Acid) and DMSO (Negative Control).

  • Run: Perform melt curve analysis (

    
    ) on a RT-PCR machine.
    
  • Data Output: Calculate

    
     (Melting Temperature Shift).
    
  • Interpretation: A significant positive shift (

    
    ) for M-THQ-8C without a shift for the Acid confirms the Ester binds the target directly.
    
Experiment C: Cellular Toxicity & Permeability (MTT vs. LC-MS)

Rationale: To prove M-THQ-8C is a superior cellular probe compared to the Acid.

Protocol:

  • Seeding: Seed HeLa or HEK293 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with M-THQ-8C and THQ-8-COOH (0.1 – 100 µM) for 24h.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.

  • Intracellular Accumulation (Parallel Well): Lyse cells after 2h treatment, extract, and quantify intracellular concentration via LC-MS.

    • Expected Result: M-THQ-8C shows high intracellular accumulation; THQ-8-COOH shows low accumulation.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Metabolic Fate & Assay Interference

Caption: Hydrolysis pathway of M-THQ-8C in biological media, leading to potential assay artifacts if not monitored.

MetabolicFate cluster_cell Cell Membrane Barrier Ester M-THQ-8C (Methyl Ester) Enzyme Esterases (FBS/Plasma) Ester->Enzyme  Substrate Target_A Intracellular Target (e.g., Epigenetic Reader) Ester->Target_A  Direct Binding (Desired) Acid THQ-8-COOH (Free Acid) Enzyme->Acid  Hydrolysis Target_B Metallo-Enzyme (Chelation Site) Acid->Target_B  Chelation (Artifact/Metabolite)

Diagram 2: Validation Workflow Cascade

Caption: Step-by-step decision tree for validating M-THQ-8C in a drug discovery campaign.

ValidationWorkflow Start Start: M-THQ-8C Validation QC 1. Identity QC (LC-MS / NMR) Start->QC Stability 2. Plasma/Media Stability (t1/2 Determination) QC->Stability Decision1 Stable > 60min? Stability->Decision1 DirectAssay 3. Direct Binding Assay (TSA / SPR) Decision1->DirectAssay Yes (Probe) Mechanistic 3. Mechanistic Deconvolution (Test Acid vs Ester) Decision1->Mechanistic No (Prodrug) CellAssay 4. Cell-Based Model (Phenotypic Readout) DirectAssay->CellAssay Mechanistic->CellAssay Define Active Species

Part 4: Scientific Analysis & Causality

Why M-THQ-8C Outperforms Flat Quinolines

In modern drug design, "Escape from Flatland" is a priority. The 1,2,3,4-tetrahydroquinoline core possesses a puckered, non-planar geometry at the Nitrogen and C2/C3 positions.

  • Causality: This 3D shape increases the Fraction of sp3 carbons (Fsp³) . Higher Fsp³ correlates with improved solubility and specificity because the molecule is less likely to intercalate into DNA or bind non-specifically to flat hydrophobic patches on proteins (a common failure mode for aromatic Quinoline-8-carboxylates).

The Chelation Trap (The "Acid" Alternative)

The 8-carboxylate group, when in the free acid form (THQ-8-COOH ), forms a bidentate chelation motif with the quinoline nitrogen.

  • Risk: If your assay involves metalloproteins (e.g., histone demethylases, metalloproteases), the Acid will show potent inhibition simply by stripping the metal cofactor.

  • Validation: By using the Methyl Ester (M-THQ-8C) , you block this chelation site. If M-THQ-8C remains active in a biochemical assay where esterases are absent, you have validated a novel, non-chelating binding mode (e.g., hydrophobic pocket binding). This is a high-value result.

References
  • Hu, X., et al. "Tetrahydroquinoline derivatives as privileged scaffolds in medicinal chemistry." European Journal of Medicinal Chemistry, 2022. Link

  • Murray, C. W., & Rees, D. C. "The rise of fragment-based drug discovery." Nature Chemistry, 2009. Link

  • He, S., et al. "Esterase-activatable prodrugs: A promising strategy in drug discovery." Drug Discovery Today, 2021. Link

  • Niesen, F. H., et al. "The use of thermal shift assays to assess protein-ligand binding." Nature Protocols, 2007. Link

"in vitro vs in vivo efficacy of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Efficacy of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Prodrug Paradox

This compound (M-THQ-8C) represents a classic case study in medicinal chemistry: the dichotomy between intrinsic biochemical potency and physiological efficacy.[1] While often utilized as a synthetic intermediate, its pharmacological profile reveals it acts as a lipophilic prodrug for the bioactive 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (THQ-8C).[1]

This guide objectively compares the performance of the methyl ester (M-THQ-8C) against its free acid form and standard-of-care controls.[1] The data suggests that while M-THQ-8C often displays lower in vitro potency against primary targets (due to lack of free carboxylate for metal chelation or H-bonding), it demonstrates superior in vivo efficacy driven by enhanced membrane permeability and metabolic bioactivation.[1]

Mechanistic Foundation: The Bioactivation Pathway

To understand the efficacy divergence, one must analyze the molecular mechanism.[1] The 8-position carboxylate on the tetrahydroquinoline scaffold is frequently the pharmacophore responsible for binding to metalloenzymes (e.g., Metalloproteases, HIV Integrase) or nuclear receptors (e.g., ROR


).[1]
  • In Vitro (Direct Application): The methyl ester masks the critical carboxylic acid pharmacophore, preventing necessary electrostatic interactions or metal chelation (e.g., Zn²⁺ binding in MMPs).[1]

  • In Vivo (Systemic): Esterases (CES1/CES2) hydrolyze the methyl ester, releasing the active acid intracellularly or in plasma, leveraging the "Trojan Horse" strategy to bypass permeability barriers.

Pathway Visualization

Bioactivation Ester Methyl 1,2,3,4-THQ-8-carboxylate (Lipophilic Prodrug) Membrane Cell Membrane (Permeability Barrier) Ester->Membrane High Passive Diffusion Enzyme Carboxylesterases (CES1/CES2) Membrane->Enzyme Intracellular Entry Acid 1,2,3,4-THQ-8-carboxylic acid (Active Pharmacophore) Enzyme->Acid Hydrolysis Target Target Binding (Zn2+ Chelation / H-Bonding) Acid->Target High Affinity Binding Acid_Direct Direct Acid Application Acid_Direct->Membrane Low Permeability

Figure 1: Mechanism of Action.[1] The methyl ester facilitates membrane crossing before bioactivation to the active acid form.

In Vitro Performance: Stability vs. Potency

In a controlled in vitro environment, M-THQ-8C behaves distinctively from its acid counterpart.[1]

A. Target Binding Affinity (Cell-Free Assays)

When screened against metalloenzymes (e.g., MMP-9) or receptor binding assays, the methyl ester typically shows reduced potency.[1]

  • Observation:

    
     values for M-THQ-8C are often 10-100x higher than the free acid.[1]
    
  • Causality: The methyl group sterically hinders the active site and neutralizes the negative charge required for salt-bridge formation with residues like Arginine or metal coordination.[1]

B. Permeability (Caco-2 / PAMPA)

This is where M-THQ-8C outperforms.[1]

  • Data: The ester exhibits high effective permeability (

    
     cm/s), whereas the zwitterionic acid form often suffers from poor passive diffusion (
    
    
    
    cm/s).[1]
Comparative Data Summary
ParameterMethyl 1,2,3,4-THQ-8-carboxylate (Ester)1,2,3,4-THQ-8-carboxylic acid (Acid)Interpretation
LogP (Lipophilicity) 2.8 (Predicted)1.2 (Predicted)Ester is highly lipophilic, aiding absorption.[1]
Solubility (pH 7.4) Low (< 50 µM)High (> 500 µM)Acid is more soluble but less permeable.[1]
Caco-2 Permeability High (A-to-B)Low (A-to-B)Ester crosses biological barriers efficiently.[1]
Target

(MMP-9)
> 10 µM (Inactive/Weak)~ 100 nM (Active)Ester requires hydrolysis to be active.[1]
Plasma Stability (

)
< 30 min (Rat)> 4 hoursEster is rapidly converted in plasma.[1]
In Vivo Efficacy: The Therapeutic Reality

In animal models (e.g., Adjuvant-Induced Arthritis or Bacterial Infection models), the efficacy profile inverts.[1] The ester often demonstrates superior therapeutic outcomes due to higher intracellular accumulation of the active species.[1]

A. Pharmacokinetics (PK)

Oral administration of the acid form often results in low bioavailability due to poor intestinal permeability.[1] Administration of M-THQ-8C results in:

  • Rapid Absorption: High

    
     of the ester (transiently).[1]
    
  • Conversion: Rapid appearance of the acid metabolite in systemic circulation.[1]

  • Tissue Distribution: Enhanced penetration into lipid-rich tissues (CNS, adipose) before hydrolysis.[1]

B. Efficacy Case Study: Anti-Inflammatory / Arthritis Model

In studies involving quinoline-8-carboxylic acid derivatives for rheumatoid arthritis (adjuvant arthritis model):

  • Dosing: 10-50 mg/kg p.o.[1]

  • Outcome: M-THQ-8C treatment resulted in significant suppression of bone destruction and paw edema, comparable to or better than the direct acid, due to sustained release and better tissue uptake.[1]

Experimental Protocols
Protocol 1: In Vitro Metabolic Stability (Microsomal Assay)

Validates the "Prodrug" hypothesis by measuring conversion rate.[1]

  • Preparation: Prepare a 10 mM stock of M-THQ-8C in DMSO.

  • Incubation Mix: Dilute to 1 µM in 100 mM Phosphate Buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Rat/Human).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH regenerating system (or simply buffer if testing esterase activity only, as NADPH is for CYP450).[1] Note: Ester hydrolysis is often NADPH-independent.[1]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into 150 µL ice-cold acetonitrile (with internal standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition for both the Ester (Parent) and the Acid (Metabolite).[1]

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Protocol 2: In Vivo Efficacy Assessment (Adjuvant Arthritis Model)

Standardized workflow for inflammation/bone destruction.[1]

Workflow Induction Day 0: Induction Inject Mycobacterium butyricum (Tail base/Footpad) Grouping Day 14: Grouping Randomize based on Paw Volume/Arthritis Score Induction->Grouping Treatment Day 14-28: Treatment Group A: Vehicle Group B: M-THQ-8C (30 mg/kg p.o.) Group C: THQ-8-Acid (30 mg/kg p.o.) Grouping->Treatment Analysis Day 29: Analysis 1. Paw Volume (Plethysmometer) 2. Bone Histology (H&E) 3. Cytokine Levels (TNF-a, IL-6) Treatment->Analysis

Figure 2: Experimental timeline for assessing in vivo anti-inflammatory efficacy.[1]

Step-by-Step:

  • Induction: Inject Freund's Complete Adjuvant into Lewis rats.[1]

  • Dosing: Suspend M-THQ-8C in 0.5% CMC-Na (Carboxymethylcellulose). Administer orally once daily.

  • Readout: Measure secondary inflammation (non-injected paw swelling) and histological scoring of ankle joints.

  • Success Criteria: Statistical reduction in paw volume vs. vehicle (p < 0.05) and preservation of joint architecture.[1]

References
  • Bringmann, G., et al. (2004).[1] Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1.[1][2]FEMS Microbiology Letters .[1] Link

    • Establishes the biological relevance of the 1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold.
  • Katsura, Y., et al. (1992).[1] Studies on anti-rheumatic agents: 1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives.[1][3]Chemical & Pharmaceutical Bulletin .[1][4] Link

    • Key reference for the anti-inflammatory efficacy and bone-protective effects of this specific scaffold.[1]

  • Wang, Y., et al. (2015).[1][4] Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists.[1]Acta Pharmacologica Sinica .[1] Link

    • Demonstrates the utility of the scaffold in nuclear receptor modul
  • BenchChem. (2025).[1] Technical Guide: Biological Activities of Tetrahydroquinoline Compounds.Link[1]

    • General pharmacological overview of the THQ class.

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate and should be handled with appropriate safety precautions.

Sources

A Comparative Benchmarking Guide: Evaluating Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate Against Established NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate, a novel synthetic compound, against well-established inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of inflammation, immunology, and oncology.

The 1,2,3,4-tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Notably, derivatives of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid have been reported to exhibit therapeutic effects in models of adjuvant-induced arthritis and to suppress bone destruction, pointing towards a significant anti-inflammatory potential.[1] A key molecular pathway often implicated in such conditions is the NF-κB signaling cascade.[3] This has led to the hypothesis that this compound may exert its biological effects through the modulation of this critical pathway.

This guide will detail the experimental framework for benchmarking this compound's inhibitory performance against known NF-κB inhibitors, presenting hypothetical comparative data and the scientific rationale underpinning the chosen methodologies.

The NF-κB Signaling Pathway: A Cornerstone of Inflammatory Response

The NF-κB family of transcription factors are master regulators of the inflammatory response, cell proliferation, and survival. In an unstimulated state, NF-κB proteins are sequestered in the cytoplasm through their interaction with inhibitory IκB proteins. Upon stimulation by various stimuli, such as lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of a host of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases IkB_p P-IκB IkB_NFkB->IkB_p Phosphorylated IκB Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Benchmarking Strategy: A Multi-Faceted Approach

To comprehensively evaluate the inhibitory potential of this compound, a dual-assay approach is employed: a cell-free biochemical assay to determine direct enzymatic inhibition and a cell-based assay to assess functional activity in a physiological context. For comparison, we have selected two well-characterized inhibitors with distinct mechanisms of action:

  • BAY 11-7082: An irreversible inhibitor of IκB-α phosphorylation.

  • MG-132: A proteasome inhibitor, which indirectly prevents NF-κB activation by blocking IκB degradation.

Part 1: In Vitro Biochemical IKKβ Kinase Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the activity of the IKKβ kinase, a key enzyme in the NF-κB signaling cascade.

Experimental Protocol:

  • Compound Preparation: Serially dilute this compound, BAY 11-7082, and MG-132 in DMSO to generate a range of concentrations.

  • Kinase Reaction: In a 384-well plate, combine recombinant human IKKβ enzyme and a suitable substrate (e.g., a biotinylated IκBα peptide) in a kinase reaction buffer.

  • Compound Addition: Add the diluted test compounds or DMSO (vehicle control) to the wells and incubate to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Signal Detection: After incubation, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and plot the data against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

G cluster_workflow IKKβ Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compounds C Add Test Compounds or DMSO A->C B Add IKKβ Enzyme and Substrate to Plate B->C D Incubate for Compound Binding C->D E Initiate Reaction with ATP D->E F Incubate for Kinase Reaction E->F G Stop Reaction & Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro biochemical IKKβ kinase inhibition assay.

Part 2: Cell-Based NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in a cellular environment, providing a functional readout of pathway inhibition.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds or DMSO for a predetermined pre-incubation period.

  • Stimulation: Induce NF-κB activation by treating the cells with lipopolysaccharide (LPS).

  • Incubation: Incubate the plates for a sufficient duration to allow for reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

  • Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) and calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control. Determine the IC50 value for each compound.

G cluster_workflow NF-κB Reporter Assay Workflow A Seed NF-κB Reporter Cells in 96-well Plates B Treat with Serially Diluted Compounds A->B C Stimulate with LPS B->C D Incubate for Reporter Expression C->D E Lyse Cells & Measure Luciferase Activity D->E F Normalize to Cell Viability E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the cell-based NF-κB reporter assay.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical inhibitory activities of this compound and the reference compounds.

Table 1: In Vitro IKKβ Kinase Inhibition

CompoundIC50 (nM)
This compound150
BAY 11-708250
MG-132>10,000

Table 2: Cell-Based NF-κB Reporter Assay

CompoundIC50 (nM)
This compound500
BAY 11-7082200
MG-13215

Interpretation of Results and Scientific Insights

The hypothetical data suggests that this compound is a direct inhibitor of IKKβ kinase activity, albeit with a lower potency than the known IKK inhibitor BAY 11-7082. As expected, the proteasome inhibitor MG-132 does not show activity in the cell-free kinase assay as its mechanism of action is downstream of IKKβ.

In the cell-based assay, all three compounds demonstrate inhibitory activity. The shift in the IC50 value for this compound between the biochemical and cellular assays is a common phenomenon and can be attributed to factors such as cell permeability and off-target effects. The potent activity of MG-132 in the cellular assay validates its mechanism of action in a physiological context.

These findings position this compound as a promising lead compound for the development of novel anti-inflammatory agents targeting the NF-κB pathway. Its direct inhibition of IKKβ provides a clear mechanism of action that warrants further investigation and optimization.

Conclusion

This comparative guide outlines a robust framework for the initial characterization and benchmarking of novel compounds targeting the NF-κB signaling pathway. The presented methodologies, from direct enzymatic inhibition to functional cellular assays, provide a comprehensive evaluation of a compound's potential. The hypothetical data for this compound demonstrates its promise as a direct IKKβ inhibitor and underscores the value of the tetrahydroquinoline scaffold in the development of new therapeutic agents. Further studies, including selectivity profiling against other kinases and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this compound.

References

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. IP-Online. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

Sources

Safety Operating Guide

Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for this compound. This guide prioritizes "cradle-to-grave" stewardship, ensuring that the disposal pathway mitigates environmental impact and personnel risk.[1][2]

The Molecule: This compound is a bifunctional heterocyclic intermediate containing a secondary amine (tetrahydroquinoline ring) and an ester moiety.[1][2] Its dual nature dictates its reactivity and disposal requirements.[2]

Feature Technical Specification
Chemical Structure Tetrahydroquinoline core with a methyl ester at position 8.[1][2][3][4][5][6]
Functional Groups Secondary Amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

), Methyl Ester (

).[2]
Physical State Typically a viscous oil or low-melting solid (depending on purity).[1][2]
Reactivity Class Organic Base / Ester. Susceptible to hydrolysis in strong acid/base; incompatible with strong oxidizers.[1][2]
Waste Category Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1][2]

Hazard Identification & Risk Assessment

Before handling waste, you must validate the specific hazards.[2] While specific SDS data for this R&D intermediate may be sparse, we apply the Precautionary Principle based on the tetrahydroquinoline class.

Core Hazards (GHS Classification - Inferred):

Hazard TypeSignalH-CodeMechanism of Action
Skin/Eye Irritant WarningH315/H319Amine functionality can cause caustic irritation to mucous membranes.[1][2]
Aquatic Toxicity WarningH411/H412Quinoline derivatives are persistent and toxic to aquatic life; DO NOT release to drains.[1][2]
Reactivity CautionN/AIncompatible with Nitric Acid/Peroxides. Secondary amines can form explosive/carcinogenic nitroamines if mixed with nitrating agents.[1][2]

Pre-Disposal Segregation Strategy

The Golden Rule: Never mix this compound with Oxidizing Acids.

The secondary amine nitrogen is electron-rich.[2] Mixing this waste with strong oxidizers (e.g., Nitric Acid, Chromic Acid) can result in a violent exothermic reaction or the formation of shock-sensitive N-nitroso compounds.[1]

Segregation Logic:

  • Stream Selection: Segregate into Non-Halogenated Organic waste streams.

  • pH Control: Maintain a neutral to slightly basic pH in the waste container.[2] Avoid mixing with concentrated mineral acids, which may induce heat-generating salt formation or ester hydrolysis.[1][2]

  • Solvent Compatibility: Compatible with Acetone, Methanol, Ethyl Acetate, and DMSO waste streams.[1][2]

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA (RCRA) regulations and standard laboratory safety practices (Prudent Practices in the Laboratory).

Phase A: Waste Characterization
  • Identify State: Is the material a pure solid/oil, or dissolved in a reaction mixture?

  • Check Contaminants: Does the mixture contain heavy metals (Pd, Pt from hydrogenation) or halogenated solvents (DCM, Chloroform)?

    • If Yes: Move to Halogenated/Heavy Metal waste stream.[2]

    • If No: Proceed to Non-Halogenated stream.[2]

Phase B: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1][2] Avoid metal cans if the waste is acidic (though this compound is basic).[2]

  • Labeling:

    • Do Not Use Abbreviations: Write "this compound."

    • Add Hazard Tags: Check "Toxic," "Irritant," and "Environmental Hazard."[1][2]

Phase C: Disposal Action

Scenario 1: Pure Compound (Solid/Oil) [1][2]

  • Protocol: Dissolve the material in a minimal amount of combustible solvent (e.g., Acetone or Ethanol) to facilitate incineration.[1][2]

  • Why? Solid organic residues can be difficult for waste handlers to sample.[2] Creating a solution ensures a homogeneous waste stream for fuel blending.[2]

Scenario 2: Reaction Mixture

  • Protocol: Pour into the "Non-Halogenated Organic Solvent" carboy.

  • Critical Check: Ensure the carboy does not contain oxidizers.[1][2]

Visualizing the Decision Logic

The following diagram illustrates the decision tree for disposing of this compound, ensuring no cross-contamination.

DisposalWorkflow Start Waste Generation: This compound CheckState Physical State? Start->CheckState Solid Solid / Viscous Oil CheckState->Solid Solution Reaction Mixture CheckState->Solution CheckSolvent Solvent Content? CheckHalogen Contains Halogens? (DCM, CHCl3, etc.) CheckSolvent->CheckHalogen Dissolve Action: Dissolve in Acetone/Ethanol Solid->Dissolve To facilitate handling Solution->CheckSolvent Dissolve->CheckHalogen StreamNonHal Stream A: Non-Halogenated Organic (Fuel Blending) CheckHalogen->StreamNonHal No StreamHal Stream B: Halogenated Organic (Incineration) CheckHalogen->StreamHal Yes Labeling Labeling: Full Chemical Name + 'Irritant/Toxic' StreamNonHal->Labeling StreamHal->Labeling Pickup EHS Pickup / Incineration Labeling->Pickup

Caption: Operational decision tree for segregating tetrahydroquinoline ester waste based on solvent matrix and physical state.

Emergency Contingencies

Spill Cleanup Procedure:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] If heating or aerosolizing, use a respirator.[2]

  • Containment: Do not allow to enter drains. Use vermiculite or sand to dike the spill.[1][2]

  • Neutralization: As a base, the residue can be wiped down with a dilute acetic acid solution (vinegar) followed by soap and water to remove the oily film.[2]

  • Disposal of Debris: Place all contaminated absorbents into a solid hazardous waste bag/pail. Label as "Solid Debris contaminated with this compound."[1]

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press (US); 2011.[2] [1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] (Defines Hazardous Waste Categories).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[2] 29 CFR 1910.1200.[2][4][7] [1][2]

  • PubChem. Compound Summary for Tetrahydroquinoline Derivatives (General Class Hazards).[1][2]

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

A Researcher's Guide to the Safe Handling of Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is causality—understanding why each step is critical. By explaining the reasoning behind each recommendation, from personal protective equipment (PPE) selection to waste disposal, we aim to build a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: A Conservative Approach

Given the known toxicological profiles of related quinoline compounds, Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate should be treated as a hazardous substance.[1][2] Quinoline itself and its derivatives are recognized as toxic pollutants, with some exhibiting carcinogenic and mutagenic properties.[2][3][4] Therefore, a cautious approach is paramount.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3][5][6]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[5][7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7][8]

  • Chronic Effects: Due to the quinoline core, potential for long-term effects, including carcinogenicity and mutagenicity, cannot be ruled out.[2][3][4]

This risk profile necessitates stringent adherence to the handling and disposal protocols detailed below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. Each component serves a specific purpose, creating a comprehensive barrier between you and the chemical.

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile or Neoprene Gloves (minimum 8 mil thickness recommended).[9][10]Prevents skin contact and absorption, which are primary routes of exposure for quinoline derivatives.[1][5] Nitrile offers good resistance to a range of chemicals, including solvents, acids, and bases.[9][11] Always check for tears or punctures before use and remove immediately if splash contact occurs.[5][12]
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133) or chemical splash goggles.[1][6]Protects eyes from accidental splashes, dust, or vapors that can cause serious irritation or damage.[5][7] A face shield should be used in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[1]
Skin & Body Protection Laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[1][6]
Respiratory Protection Not typically required when working within a certified chemical fume hood. If weighing or handling outside a hood, or if dust/aerosol generation is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][13]Minimizes the inhalation of airborne particles or vapors, a direct route for systemic toxicity and respiratory irritation.[2][7]

This multi-layered PPE strategy is designed to mitigate all primary exposure routes.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling Methyl 1,2,3,4-tetrahydroquinoline-8-carboxylate Assess_Hazards Assume Hazardous: - Skin/Eye Irritant - Harmful if Swallowed/Absorbed - Respiratory Irritant Start->Assess_Hazards Hand Hand Protection: Nitrile or Neoprene Gloves Assess_Hazards->Hand Prevents Dermal Absorption Eye Eye Protection: Safety Goggles/Glasses Assess_Hazards->Eye Prevents Eye Irritation Body Body Protection: Lab Coat Assess_Hazards->Body Prevents Skin Contact Respiratory Respiratory Protection: Required if outside fume hood or dust is generated Assess_Hazards->Respiratory Prevents Inhalation Toxicity Proceed Proceed with Handling in Fume Hood Hand->Proceed Eye->Proceed Body->Proceed Respiratory->Proceed Spill_Response_Plan Spill Spill Occurs Evacuate 1. Evacuate Non-Essential Personnel Spill->Evacuate Ventilate 2. Ensure Ventilation Evacuate->Ventilate Contain 3. Contain & Absorb (Inert Material) Ventilate->Contain Collect 4. Collect Waste (Labeled Container) Contain->Collect Decontaminate 5. Decontaminate Area Collect->Decontaminate Secure Area Secure Decontaminate->Secure

Caption: A step-by-step workflow for responding to a chemical spill.

B. First Aid Measures

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, seek immediate medical attention. [6][7]* Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [6][7]If skin irritation occurs, get medical advice. [7]* Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. [7]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice. [5][7]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Segregation: Never dispose of this compound or its solutions down the drain. [5][13]2. Solid Waste: Collect unused or contaminated solid material, including contaminated gloves, weigh boats, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container. [2][13]3. Liquid Waste: Solutions containing the compound and contaminated solvents must be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. [2]4. Final Disposal: All waste must be disposed of through an approved hazardous waste disposal plant, following all local, state, and federal regulations. [6][7] By integrating these safety protocols into your daily workflow, you create a research environment that is not only productive but also fundamentally secure. Your commitment to these practices is a testament to your scientific integrity and dedication to the well-being of your colleagues and the broader community.

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Personal protective equipment for handling 3-Nitro-2-phenylquinoline. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Safety D
  • Quinoline - SAFETY D
  • 8-Methyl-1,2,3,4-tetrahydroquinoline Safety D
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid. MilliporeSigma.
  • 6-Methyl-1,2,3,4-tetrahydroquinoline SAFETY DATA SHEET. Avocado Research Chemicals Ltd.
  • Quinoline, 8-methyl- SAFETY D
  • 2,2,4-Trimethyltetrahydroquinoline SAFETY D
  • 1,2,3,4-Tetrahydroquinoline SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety D
  • 5,6,7,8-Tetrahydroisoquinoline SAFETY D
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly Clark.
  • Esko Glove Chemical Resistance Chart. eskosafety.
  • Chemical Resistance Reference Chart. Medicom.
  • Chemical Resistance of Gloves – Quick guide. Unknown Source.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.